Product packaging for tert-Butyl chlorodifluoroacetate(Cat. No.:CAS No. 167308-43-2)

tert-Butyl chlorodifluoroacetate

Cat. No.: B067039
CAS No.: 167308-43-2
M. Wt: 186.58 g/mol
InChI Key: CZLHJJSAELHRSE-UHFFFAOYSA-N
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Description

tert-Butyl chlorodifluoroacetate is a highly valuable fluorinated building block in organic synthesis and medicinal chemistry. Its primary research value lies in its role as a masked difluoroacetate anion equivalent and a versatile reagent for the incorporation of the -CF2COO- moiety into target molecules. The tert-butyl ester group provides enhanced stability compared to alkyl esters, allowing for easier handling and purification, while the chlorodifluoroacetate structure is highly reactive towards nucleophiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClF2O2 B067039 tert-Butyl chlorodifluoroacetate CAS No. 167308-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-chloro-2,2-difluoroacetate
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InChI

InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHJJSAELHRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371364
Record name tert-Butyl chlorodifluoroacetate
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Molecular Weight

186.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167308-43-2
Record name tert-Butyl chlorodifluoroacetate
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Record name tert-Butyl chlorodifluoroacetate
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Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl Chlorodifluoroacetate (CAS Number 167308-43-2)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of tert-Butyl chlorodifluoroacetate, a significant reagent in the field of synthetic organic chemistry, particularly for the introduction of the difluoromethyl moiety in the development of novel pharmaceuticals and agrochemicals.

Core Properties

This compound is a fluorinated ester with the chemical formula C₆H₉ClF₂O₂.[1] Its fundamental physical and chemical properties are summarized below.

PropertyValue
CAS Number 167308-43-2[1]
Molecular Formula C₆H₉ClF₂O₂[1]
Molecular Weight 186.58 g/mol [1]
Boiling Point 65-70 °C at 10 mmHg[2]
Density Not available
Refractive Index Not available

Safety and Handling

General Precautionary Measures:

  • Use in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of tert-butyl esters involves the reaction of a carboxylic acid with isobutylene in the presence of a catalyst. This approach can be adapted for the synthesis of this compound.

SynthesisWorkflow A Chlorodifluoroacetic Acid + Dichloromethane C Reactor A->C B Strong Acid Ion Exchange Resin B->C E Crude Product C->E Acid-Alkene Reaction D Isobutylene Gas D->C 6-10 h, 20-35 °C F Rectification Column E->F Purification G Purified this compound F->G

Caption: Synthesis of this compound.

Experimental Methodology:

  • Chlorodifluoroacetic acid is dissolved in a solvent such as dichloromethane.

  • The solution is transferred to a reactor containing a strong acid ion exchange resin which acts as the catalyst.

  • The reactor is maintained at a temperature between 20-35 °C.

  • Isobutylene gas is bubbled through the reaction mixture for a period of 6-10 hours.

  • The resulting crude product is then purified by fractional distillation (rectification) to yield the final this compound.[6]

Radical Difluoromethylation of Heterocycles

This compound can serve as a precursor for the generation of the difluoromethyl radical, which is a key intermediate in the difluoromethylation of various substrates, including heterocycles. This process is often initiated photochemically.

RadicalDifluoromethylation cluster_0 Radical Generation cluster_1 Reaction with Substrate A This compound D •CF₂CO₂tBu Radical A->D Initiation B Visible Light C Photocatalyst B->C C->D F Difluoromethylated Product D->F E Heterocyclic Substrate E->F Propagation

Caption: Radical Difluoromethylation Workflow.

Experimental Methodology:

  • In a suitable reaction vessel, the heterocyclic substrate, this compound, and a photocatalyst are dissolved in an appropriate solvent.

  • The reaction mixture is degassed and placed under an inert atmosphere.

  • The mixture is then irradiated with visible light for a specified period, during which the reaction is monitored for completion.

  • Upon completion, the solvent is removed, and the crude product is purified using techniques such as column chromatography to isolate the difluoromethylated heterocycle.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

¹H NMR:

  • A single, sharp peak is expected for the nine equivalent protons of the tert-butyl group, likely appearing in the upfield region of the spectrum.

¹³C NMR:

  • Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.

  • A signal for the ester carbonyl carbon.

  • A signal for the chlorodifluoromethyl carbon, which would be split into a triplet by the two fluorine atoms.

¹⁹F NMR:

  • A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be influenced by the adjacent chlorine and ester functionalities.[7][8][9][10][11]

Mass Spectrometry:

  • The mass spectrum is expected to show a molecular ion peak.

  • Common fragmentation patterns for tert-butyl esters include the loss of isobutylene (56 Da) and the formation of a tert-butyl cation (m/z 57).[12][13] The presence of chlorine would result in characteristic isotopic patterns for chlorine-containing fragments.

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tert-butyl chlorodifluoroacetate, a fluorinated organic compound of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and the bulky tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a detailed experimental protocol, predicted analytical data, and the logical workflow for the preparation and analysis of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₆H₉ClF₂O₂[Calculated]
Molecular Weight 186.58 g/mol [Calculated]
Boiling Point 65-70 °C at 10 mmHgCommercial Supplier Data
Appearance Colorless liquid (Predicted)N/A
Solubility Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) (Predicted)N/A

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the esterification of chlorodifluoroacetyl chloride with tert-butanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol:

Materials:

  • Chlorodifluoroacetyl chloride

  • tert-Butanol

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tert-butanol (1.1 equivalents) and anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice bath.

  • Addition of Reagents: Chlorodifluoroacetyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane (50 mL) and transferred to the dropping funnel. Pyridine (1.2 equivalents) is added to the reaction flask. The solution of chlorodifluoroacetyl chloride is then added dropwise to the stirred solution in the flask over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is quenched by the slow addition of water. The organic layer is separated using a separatory funnel and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Chlorodifluoroacetyl Chloride + tert-Butanol + Pyridine in DCM reaction Esterification at 0°C to RT reagents->reaction quench Quench with Water reaction->quench wash Wash with HCl, NaHCO₃, Brine quench->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill product Pure tert-Butyl Chlorodifluoroacetate distill->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Synthetic and purification workflow for this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following tables summarize the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H1.55SingletN/A-C(CH ₃)₃
¹³C165TripletJCF ≈ 30-35C =O
115TripletJCF ≈ 280-290-C F₂Cl
85SingletN/A-C (CH₃)₃
28SingletN/A-C(C H₃)₃
¹⁹F-65 to -75SingletN/A-CF ₂Cl
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹) Intensity Assignment
2980-2950MediumC-H stretch (tert-butyl)
1760-1740StrongC=O stretch (ester)
1390, 1370MediumC-H bend (tert-butyl)
1250-1150StrongC-O stretch (ester)
1100-1000StrongC-F stretch
850-750StrongC-Cl stretch
Mass Spectrometry (MS)
Predicted m/z Relative Intensity Assignment
186/188Low[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
131/133Medium[M - C₄H₉]⁺
113/115Low[M - OC₄H₉]⁺
57High[C(CH₃)₃]⁺ (tert-butyl cation, likely base peak)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical steps involved from starting materials to the fully characterized final product.

Logical_Workflow cluster_characterization Structural Confirmation start Starting Materials: Chlorodifluoroacetyl Chloride tert-Butanol synthesis Chemical Synthesis (Esterification) start->synthesis crude_product Crude Product synthesis->crude_product purification Purification (Fractional Distillation) crude_product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms final_product Characterized This compound nmr->final_product ir->final_product ms->final_product

Caption: Logical workflow from synthesis to characterization.

Applications in Drug Development

The tert-butyl group is a common motif in medicinal chemistry, often introduced to increase metabolic stability and modulate lipophilicity.[1][2] Fluorine substitution can further enhance these properties and also influence binding affinity and bioavailability. The chlorodifluoroacetyl moiety can serve as a bioisostere for other chemical groups or as a reactive handle for further chemical modifications. The introduction of this compound into a drug candidate could therefore be a valuable strategy for lead optimization in drug discovery programs.[3]

References

Unveiling the Molecular Identity of tert-Butyl chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure and nomenclature is fundamental. This guide provides a focused overview of the chemical structure and the International Union of Pure and Applied Chemistry (IUPAC) name for tert-Butyl chlorodifluoroacetate.

This chemical compound, identified by the CAS Number 167308-43-2, is a halogenated ester. Its molecular formula is C₆H₉ClF₂O₂[1][2][3][4].

IUPAC Nomenclature

The formally accepted IUPAC name for this compound is tert-butyl 2-chloro-2,2-difluoroacetate [1]. Alternative names include tert-Butyl 2-chloro-2,2-difluoroethanoate and Chloro(difluoro)acetic acid tert-butyl ester[2].

Chemical Structure

The structure of this compound consists of a central acetate group. A tert-butyl group is attached to one of the oxygen atoms, forming an ester. The alpha-carbon of the acetate group is substituted with one chlorine and two fluorine atoms.

The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)C(F)(F)Cl[1].

A 2D representation of the chemical structure is provided below:

2D Structure of tert-Butyl 2-chloro-2,2-difluoroacetate

References

Physical and chemical properties of tert-Butyl chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of tert-Butyl chlorodifluoroacetate (CAS No. 167308-43-2). Due to the limited availability of experimental data for this specific compound, this document also includes inferred properties and methodologies based on structurally related analogs. All data derived from such analogs are clearly indicated.

Executive Summary

This compound is a halogenated ester of significant interest in synthetic organic chemistry. Its unique combination of a reactive chlorodifluoroacetyl group and a sterically bulky tert-butyl ester moiety makes it a potentially valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The chlorodifluoromethyl group is a key pharmacophore in several modern drugs, and this reagent offers a direct route for its incorporation. This guide summarizes its known and predicted properties, proposes a detailed synthetic protocol, and discusses its likely reactivity and potential applications.

Physical and Chemical Properties

The definitive experimental data for many physical properties of this compound are not widely published. The following table summarizes the available data for the target compound and provides data for the structurally similar tert-butyl chloroacetate for comparative purposes.

PropertyThis compoundtert-Butyl chloroacetate (Analog)
CAS Number 167308-43-2[1]107-59-5[2][3]
Molecular Formula C₆H₉ClF₂O₂[1]C₆H₁₁ClO₂[4]
Molecular Weight 186.58 g/mol [1]150.60 g/mol [2]
Boiling Point 65-70 °C at 10 mmHg48-49 °C at 11 mmHg[2][5]
Density Data not available1.053 g/mL at 25 °C[2]
Refractive Index (n₂₀/D) Data not available1.423[2]
LogP 2.32 (Predicted)[6]1.7 (Predicted)
IUPAC Name tert-butyl 2-chloro-2,2-difluoroacetate[6]tert-butyl 2-chloroacetate[4]
Alternate Names tert-Butyl 2-chloro-2,2-difluoroethanoate; Chloro(difluoro)acetic acid tert-butyl ester[1]Chloroacetic acid tert-butyl ester[4]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a plausible and efficient method is the esterification of chlorodifluoroacetic acid with isobutylene under acidic catalysis. This approach is analogous to established industrial processes for producing other tert-butyl esters.[7][8]

Proposed Synthetic Pathway

The reaction proceeds via the protonation of isobutylene to form the stable tert-butyl carbocation, which is then attacked by the carboxylate oxygen of chlorodifluoroacetic acid.

G cluster_reactants Reactants cluster_products Product CDFA Chlorodifluoroacetic Acid (ClCF₂COOH) Reaction Esterification CDFA->Reaction Isobutylene Isobutylene ((CH₃)₂C=CH₂) Isobutylene->Reaction TBCDA This compound (ClCF₂COOC(CH₃)₃) Catalyst Acid Catalyst (e.g., H₂SO₄ or Strong Acidic Resin) Catalyst->Reaction Reaction->TBCDA G cluster_ester Ester Reactivity cluster_halo Halogen Reactivity TBCDA tert-Butyl chlorodifluoroacetate Deprotection Deprotection TBCDA->Deprotection Reformatsky Reformatsky Rxn (Zn, Aldehyde) TBCDA->Reformatsky Reduction Reduction (e.g., Zn/H⁺) TBCDA->Reduction Acid Acid (TFA, HCl) Acid->Deprotection CDFA Chlorodifluoroacetic Acid Deprotection->CDFA Hydroxyester β-Hydroxy-α,α-difluoroester Reformatsky->Hydroxyester Difluoroester tert-Butyl difluoroacetate Reduction->Difluoroester G Start Handling Protocol Start PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Grounding Ground Equipment to Prevent Static Discharge FumeHood->Grounding Dispense Dispense Compound (Avoid Inhalation/Contact) Grounding->Dispense Reaction Perform Reaction Dispense->Reaction Workup Quench and Work-up Reaction->Workup Waste Dispose of Waste in Halogenated Waste Stream Workup->Waste Cleanup Clean Glassware in Fume Hood Waste->Cleanup End Protocol End Cleanup->End

References

tert-Butyl chlorodifluoroacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl chlorodifluoroacetate, a fluorinated organic compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines its fundamental chemical properties, proposes a synthetic pathway, and discusses the broader relevance of its structural motifs in the context of medicinal chemistry.

Core Chemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₉ClF₂O₂
Molecular Weight 186.58 g/mol
CAS Number 167308-43-2
Alternate Names tert-Butyl 2-chloro-2,2-difluoroethanoate, Chloro(difluoro)acetic acid tert-butyl ester

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous, non-fluorinated esters. A common method for the synthesis of tert-butyl esters is the acid-catalyzed addition of an alkene, such as isobutylene, to a carboxylic acid.

A proposed synthetic workflow for this compound is outlined below. This protocol is based on the known synthesis of tert-butyl chloroacetate and would require optimization and validation for this specific compound.

Proposed Synthesis of this compound

Reaction: The synthesis would likely proceed via the esterification of chlorodifluoroacetic acid with isobutylene, using a strong acid catalyst.

Step-by-Step Protocol:

  • Reaction Setup: In a pressure-rated reactor, dissolve chlorodifluoroacetic acid in a suitable aprotic solvent, such as dichloromethane.

  • Catalyst Addition: Introduce a strong acid catalyst. A solid-supported acid catalyst, like a strong acid ion-exchange resin, is a modern and practical choice to simplify purification.

  • Introduction of Isobutylene: Cool the mixture and introduce a controlled stream of isobutylene gas into the reactor. The reaction is typically conducted under pressure to maintain isobutylene in the liquid phase and increase its concentration.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, likely between 20-40°C, for several hours with continuous stirring. The reaction progress should be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the catalyst can be removed by filtration. The crude product is then purified, typically by fractional distillation under reduced pressure, to separate the desired this compound from unreacted starting materials and any byproducts.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification Chlorodifluoroacetic Acid Chlorodifluoroacetic Acid Esterification Esterification Chlorodifluoroacetic Acid->Esterification Isobutylene Isobutylene Isobutylene->Esterification Strong Acid Catalyst Strong Acid Catalyst Strong Acid Catalyst->Esterification Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Esterification Controlled Temperature & Pressure Controlled Temperature & Pressure Controlled Temperature & Pressure->Esterification Crude Product Crude Product Esterification->Crude Product Filtration Filtration Fractional Distillation Fractional Distillation Filtration->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound Crude Product->Filtration

Proposed synthetic workflow for this compound.

Relevance in Drug Development and Medicinal Chemistry

While there is no specific data on the biological activity or signaling pathways associated with this compound, the presence of the tert-butyl group is of significant interest in medicinal chemistry. The tert-butyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways.

Key Roles of the tert-Butyl Moiety:

  • Steric Shielding: The bulky nature of the tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s. This can increase the metabolic stability and half-life of a drug candidate.

  • Modulation of Lipophilicity: The incorporation of a tert-butyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Receptor Binding: The size and shape of the tert-butyl group can provide critical hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity and potency.

The introduction of fluorine atoms, as in this compound, further modulates these properties. Fluorine can alter the electronic properties of the molecule, influence metabolic stability, and affect binding interactions.

G cluster_properties Physicochemical & Pharmacokinetic Properties tert-Butyl Group tert-Butyl Group Drug Candidate Drug Candidate tert-Butyl Group->Drug Candidate Increased Lipophilicity Increased Lipophilicity Drug Candidate->Increased Lipophilicity Steric Shielding Steric Shielding Drug Candidate->Steric Shielding Improved Receptor Binding Improved Receptor Binding Drug Candidate->Improved Receptor Binding Enhanced Metabolic Stability Enhanced Metabolic Stability Steric Shielding->Enhanced Metabolic Stability Longer Half-life Longer Half-life Enhanced Metabolic Stability->Longer Half-life Increased Potency Increased Potency Improved Receptor Binding->Increased Potency

Influence of the tert-butyl group on drug candidate properties.

A Comprehensive Technical Guide to tert-Butyl chlorodifluoroacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical properties, synthesis, and potential applications of tert-Butyl chlorodifluoroacetate, a valuable reagent in modern organic synthesis and drug discovery.

Introduction

This compound is a halogenated organic compound that has garnered interest within the scientific community, particularly in the fields of pharmaceutical chemistry and materials science. Its unique structural features, combining a bulky tert-butyl group with a reactive chlorodifluoroacetyl moiety, make it a versatile building block for the synthesis of complex molecules. This guide provides a detailed overview of its nomenclature, chemical properties, probable synthesis routes, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Nomenclature and Identification

While "this compound" is the commonly accepted name, this compound is also known by several synonyms. A clear understanding of these alternative names is crucial for effective literature searches and chemical sourcing.

Table 1: Alternate Names and Identifiers for this compound

Identifier TypeValue
IUPAC Name tert-butyl 2-chloro-2,2-difluoroacetate[1]
Alternate Names tert-Butyl 2-chloro-2,2-difluoroethanoate[2][3], Chloro(difluoro)acetic acid tert-butyl ester[2][3], t-butyl chlorodifluoroacetate[4]
CAS Number 167308-43-2[2]
Molecular Formula C₆H₉ClF₂O₂[2]
Molecular Weight 186.58 g/mol [2]
SMILES CC(C)(C)OC(=O)C(F)(F)Cl[1]
InChI InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3[1]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValue
Boiling Point 65-70 °C at 10 mmHg[4]
LogP 2.32[1]
Purity Typically ≥95%[3]

Synthesis and Experimental Protocols

A probable and scalable approach would be the acid-catalyzed addition of chlorodifluoroacetic acid to isobutene. This method avoids the use of more hazardous reagents like chlorodifluoroacetyl chloride and offers a more atom-economical route.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on analogous reactions and should be performed by a qualified chemist with appropriate safety precautions.

Materials:

  • Chlorodifluoroacetic acid

  • Isobutene (liquefied or as a gas)

  • Strong acid catalyst (e.g., sulfuric acid, or a solid acid resin like Amberlyst 15)

  • Anhydrous dichloromethane (as solvent)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Equipment:

  • Pressure-rated reaction vessel (autoclave) or a robust sealed tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry, and pressure-rated reaction vessel, dissolve chlorodifluoroacetic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of the strong acid catalyst (e.g., 0.05 equivalents of sulfuric acid or a suitable amount of a solid acid resin).

  • Reactant Addition: Cool the reaction mixture to 0°C and carefully add an excess of liquefied isobutene (e.g., 1.5-2.0 equivalents). Alternatively, purge the vessel with isobutene gas and maintain a positive pressure.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent the excess isobutene in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Chlorodifluoroacetic_acid Chlorodifluoroacetic Acid Esterification Acid-Catalyzed Esterification Chlorodifluoroacetic_acid->Esterification Isobutene Isobutene Isobutene->Esterification Quenching Quenching (NaHCO3) Esterification->Quenching Crude Product Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Crude Ester Final_Product tert-Butyl chlorodifluoroacetate Distillation->Final_Product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound in drug discovery and development stems from the unique properties imparted by the fluorinated acetyl and the tert-butyl groups.

  • Introduction of Fluorine: Fluorine is a key element in modern pharmaceuticals. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The chlorodifluoroacetyl group in this compound serves as a precursor to the difluoromethyl or trifluoromethyl groups, which are common bioisosteres for other functional groups.

  • The tert-Butyl Group: The bulky tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation. It can also serve to anchor a molecule within a specific binding pocket of a protein target. However, the lipophilicity of the tert-butyl group can sometimes be a liability, and its replacement with other groups is a common strategy in medicinal chemistry.

  • Synthetic Intermediate: this compound is a valuable intermediate for the synthesis of more complex fluorinated molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, or the chlorine atom can be displaced by various nucleophiles to introduce new functionalities.

Logical_Relationships cluster_compound This compound cluster_properties Key Properties cluster_applications Potential Applications in Drug Discovery Compound tert-Butyl Group Chlorodifluoroacetyl Moiety Properties Steric Hindrance Source of Fluorine Reactive Handle Compound->Properties imparts Applications Improved Metabolic Stability Enhanced Binding Affinity Synthesis of Novel Fluorinated Scaffolds Properties->Applications leads to

Caption: Logical relationships of this compound's features.

Conclusion

This compound is a promising reagent for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. Its unique combination of a bulky, sterically hindering tert-butyl group and a reactive, fluorine-containing acetyl moiety makes it a versatile tool for medicinal chemists. While detailed synthetic procedures are not widely published, plausible routes can be devised based on established chemical principles. Further research into the reactivity and applications of this compound is warranted and is likely to uncover new and valuable synthetic methodologies.

References

The Enigmatic Genesis of a Fluorinated Building Block: A Technical Guide to tert-Butyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl chlorodifluoroacetate, a halogenated ester with significant potential in organic synthesis and medicinal chemistry, presents a curious case in the annals of chemical discovery. While its structural analogs have well-documented histories, the specific timeline and initial synthesis of this valuable reagent remain elusive in publicly accessible records. This technical guide provides a comprehensive overview of this compound, including its presumed synthesis, physicochemical properties, and potential applications. In the absence of definitive historical data, this document compiles plausible synthetic routes based on established chemical principles and provides detailed experimental protocols analogous to those for similar compounds. This guide aims to serve as a foundational resource for researchers utilizing or investigating this versatile fluorinated building block.

Introduction

This guide will therefore focus on the probable synthetic pathways to this compound, drawing parallels from the well-established synthesis of its non-fluorinated analog, tert-butyl chloroacetate.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 167308-43-2[1]
Molecular Formula C₆H₉ClF₂O₂[1]
Molecular Weight 186.58 g/mol [1]
Alternate Names tert-Butyl 2-chloro-2,2-difluoroethanoate; Chloro(difluoro)acetic acid tert-butyl ester[1]

Plausible Synthetic Routes

Two primary retrosynthetic disconnections suggest logical pathways for the synthesis of this compound, analogous to the preparation of other tert-butyl esters.

Esterification of Chlorodifluoroacetic Acid with Isobutylene

This method, widely employed for the synthesis of tert-butyl esters, involves the acid-catalyzed addition of a carboxylic acid to isobutylene. A patent for the production of tert-butyl chloroacetate describes a similar process where chloroacetic acid is reacted with isobutene in a pressure vessel at elevated temperatures.[2] A similar approach can be envisioned for the synthesis of the title compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Chlorodifluoroacetic_Acid Chlorodifluoroacetic Acid Reaction Chlorodifluoroacetic_Acid->Reaction Isobutylene Isobutylene Isobutylene->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) or Heat/Pressure Catalyst->Reaction tBu_CDFA This compound Reaction->tBu_CDFA Esterification

Figure 1: Proposed synthesis of this compound via esterification.

Reaction of Chlorodifluoroacetyl Chloride with tert-Butanol

Another common method for ester synthesis involves the reaction of an acid chloride with an alcohol. In this proposed route, chlorodifluoroacetyl chloride would be reacted with tert-butanol, likely in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Chlorodifluoroacetyl_Chloride Chlorodifluoroacetyl Chloride Reaction Chlorodifluoroacetyl_Chloride->Reaction tert_Butanol tert-Butanol tert_Butanol->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction tBu_CDFA This compound Reaction->tBu_CDFA Esterification

Figure 2: Proposed synthesis via reaction of an acid chloride with an alcohol.

Detailed Experimental Protocols (Analogous)

The following protocols are adapted from established procedures for the synthesis of tert-butyl chloroacetate and are proposed as viable methods for the preparation of this compound.

Protocol for Esterification of Chlorodifluoroacetic Acid with Isobutylene (Analogous to US Patent 5,591,888A)[2]

Materials:

  • Chlorodifluoroacetic acid

  • Isobutylene

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Charge a pressure-resistant reactor with chlorodifluoroacetic acid.

  • Cool the reactor and introduce a molar excess of liquefied isobutylene.

  • Seal the reactor and heat to a temperature between 80-110 °C for 4-8 hours. The pressure will increase to 3-12 bar.

  • After the reaction period, cool the reactor to room temperature and carefully vent any excess isobutylene.

  • Transfer the crude product mixture to a distillation apparatus.

  • Purify the this compound by vacuum distillation.

Quantitative Data (Analogous from tert-butyl chloroacetate synthesis): [3]

ParameterValue
Reactant Ratio (Isobutene:Chloroacetic Acid) ~2:1
Temperature 90 °C
Time 6 hours
Initial Pressure 10 bar
Yield 97.7% (of crude distillate)
Protocol for Reaction of Chlorodifluoroacetyl Chloride with tert-Butanol (Analogous to the synthesis of Glycine t-butyl ester)[4]

Materials:

  • Chlorodifluoroacetyl chloride

  • tert-Butanol

  • Anhydrous non-polar solvent (e.g., diethyl ether, dichloromethane)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

Procedure:

  • In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve tert-butanol in the anhydrous solvent.

  • Add a molar equivalent of the non-nucleophilic base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of chlorodifluoroacetyl chloride in the same solvent from the dropping funnel.

  • Allow the reaction to stir at room temperature for several hours after the addition is complete.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Potential Applications in Drug Development and Synthesis

While specific examples of the use of this compound in signaling pathways or as a final drug substance are not prominent in the literature, its structural motifs suggest significant potential in medicinal chemistry. The tert-butyl ester group is a common protecting group for carboxylic acids, and the chlorodifluoromethyl group is a lipophilic, metabolically stable moiety that can serve as a bioisostere for other functional groups.

G tBu_CDFA This compound Protecting_Group_Chemistry Protecting Group for Carboxylic Acids tBu_CDFA->Protecting_Group_Chemistry Fluorinated_Building_Block Source of CClF₂ Moiety tBu_CDFA->Fluorinated_Building_Block Drug_Candidate_Modification Modification of Drug Candidates Protecting_Group_Chemistry->Drug_Candidate_Modification Fluorinated_Building_Block->Drug_Candidate_Modification Bioisosteric_Replacement Bioisosteric Replacement Improved_Properties Improved Pharmacokinetic Properties (e.g., Lipophilicity, Metabolic Stability) Bioisosteric_Replacement->Improved_Properties Drug_Candidate_Modification->Bioisosteric_Replacement

Figure 3: Potential roles of this compound in medicinal chemistry.

The introduction of the chlorodifluoromethyl group can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability. Furthermore, the strong carbon-fluorine bonds can block sites of metabolism, leading to a longer in vivo half-life. The tert-butyl ester itself can be used to mask a carboxylic acid functional group during a synthetic sequence and can be deprotected under acidic conditions.

Conclusion

This compound remains a compound with an underexplored history. While the precise details of its discovery are not apparent, its synthesis can be reasonably inferred from established methods for analogous compounds. Its unique combination of a bulky protecting group and a functionalized fluorinated moiety makes it a valuable tool for synthetic and medicinal chemists. This guide provides a foundational understanding of this reagent, offering plausible and detailed synthetic protocols to enable its broader application in research and development. Further investigation into the historical context of its first synthesis and a more thorough exploration of its applications are warranted to fully realize the potential of this enigmatic fluorinated building block.

References

Navigating the Stability and Storage of tert-Butyl Chlorodifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-Butyl chlorodifluoroacetate is a fluorinated ester of significant interest in organic synthesis and pharmaceutical development. Its unique structural features, including the sterically bulky tert-butyl group and the electron-withdrawing difluoro- and chloro-substituents on the acetate moiety, impart specific reactivity and stability characteristics. This technical guide provides a comprehensive overview of the known and inferred stability and storage conditions for this compound, drawing upon available data for structurally related molecules to offer best-practice recommendations for its handling and preservation.

Core Stability Profile

While specific experimental stability studies on this compound are not extensively available in public literature, a robust understanding of its stability can be extrapolated from the well-established principles of organic chemistry and data on analogous fluorinated and non-fluorinated esters. The presence of two fluorine atoms on the α-carbon is expected to significantly influence the ester's electronic properties and, consequently, its stability.

General Inferences on Stability:

  • Thermal Stability: Fluorination is known to enhance the thermal stability of organic compounds. Therefore, this compound is anticipated to be more thermally stable than its non-fluorinated counterpart, tert-butyl chloroacetate. However, it is crucial to note that α-haloesters can undergo decomposition at elevated temperatures. A potential decomposition pathway for this compound upon heating is the generation of difluorocarbene.

  • Hydrolytic Stability: The electron-withdrawing nature of the fluorine and chlorine atoms is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, including hydrolysis. However, the bulky tert-butyl group provides significant steric hindrance, which can counteract this electronic effect and slow down the rate of hydrolysis, particularly under neutral conditions. Under acidic or basic conditions, hydrolysis is expected to be more facile.

  • Oxidative Stability: Fluorinated compounds generally exhibit high resistance to oxidation. It is therefore anticipated that this compound will be stable towards common oxidizing agents under standard laboratory conditions.

  • Photostability: While specific photostability data is unavailable, compounds with C-Cl bonds can be susceptible to photolytic cleavage. Therefore, prolonged exposure to ultraviolet (UV) light should be avoided.

A summary of the inferred stability under various conditions is presented in Table 1.

ParameterInferred StabilityRemarks
Thermal Moderately StableAvoid prolonged heating at high temperatures to prevent decomposition and potential formation of difluorocarbene.
Hydrolysis Susceptible, especially under acidic or basic conditionsThe bulky tert-butyl group offers some steric protection against hydrolysis under neutral conditions.
Oxidation StableThe high degree of fluorination confers resistance to oxidation.
Light Potentially UnstableAvoid prolonged exposure to UV light to prevent potential C-Cl bond cleavage.

Table 1: Inferred Stability Profile of this compound

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term integrity of this compound. The following recommendations are based on best practices for handling reactive esters and halogenated compounds.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Reduces the rate of potential decomposition and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture, which can lead to hydrolysis.
Container Use a tightly sealed, amber glass bottle or a chemically resistant container.Protects from light and prevents leakage of the volatile compound. Ensures compatibility and prevents degradation of the container.
Incompatible Materials Store away from strong acids, strong bases, and strong oxidizing agents.Avoids potential catalytic degradation or vigorous reactions.

Table 2: Recommended Storage Conditions for this compound

Potential Decomposition Pathways

Understanding the potential degradation routes of this compound is crucial for predicting its stability and for the analysis of aged samples. Two primary pathways are considered most likely: hydrolysis and thermal decomposition.

Hydrolysis

Hydrolysis of this compound can be catalyzed by either acid or base, or proceed neutrally, albeit at a much slower rate.

ester This compound acid Chlorodifluoroacetic Acid ester->acid Hydrolysis tbuoh tert-Butanol ester->tbuoh Hydrolysis h2o H₂O h2o->ester h_plus H⁺ (catalyst) h_plus->ester Acid-catalyzed oh_minus OH⁻ (catalyst) oh_minus->ester Base-catalyzed

Figure 1: Hydrolysis of this compound.

Thermal Decomposition

Upon heating, this compound may undergo decomposition to generate difluorocarbene, a highly reactive intermediate.

ester This compound carbene Difluorocarbene (:CF₂) ester->carbene Thermal Decomposition tbucl tert-Butyl Chloride ester->tbucl Thermal Decomposition co2 CO₂ ester->co2 Thermal Decomposition heat Δ (Heat) heat->ester

Figure 2: Potential Thermal Decomposition Pathway.

Experimental Protocols: General Guidance

Due to the absence of specific published experimental protocols for stability testing of this compound, the following are general methodologies that can be adapted for its analysis.

Protocol 1: General Procedure for Monitoring Hydrolytic Stability

  • Preparation of Solutions: Prepare solutions of this compound in appropriate buffered aqueous solutions (e.g., pH 4, 7, and 9) at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C) in sealed vials, protected from light.

  • Sampling: At predetermined time points, withdraw aliquots from each solution.

  • Analysis: Quench the reaction if necessary (e.g., by neutralization) and analyze the concentration of the remaining this compound and the formation of chlorodifluoroacetic acid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of hydrolysis.

cluster_workflow Hydrolytic Stability Workflow prep Prepare Solutions (Buffered pH) incubate Incubate at Constant Temperature prep->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by HPLC or GC-MS sample->analyze data Determine Rate of Hydrolysis analyze->data

Figure 3: Experimental Workflow for Hydrolytic Stability.

Protocol 2: General Procedure for Assessing Thermal Stability

  • Sample Preparation: Place a known amount of this compound in a sealed vial, optionally under an inert atmosphere.

  • Heating: Heat the sample at a specific temperature for a defined period. A range of temperatures should be investigated.

  • Analysis: After cooling, dissolve the sample in a suitable solvent and analyze for the presence of the parent compound and potential decomposition products by GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Evaluation: Compare the purity of the heated sample to a control sample stored at low temperature to assess the extent of decomposition.

Conclusion

While specific quantitative stability data for this compound is scarce, a conservative approach to its storage and handling is recommended based on the known properties of structurally similar compounds. Storing the compound in a cool, dry, dark place under an inert atmosphere will maximize its shelf life. Researchers should be mindful of its potential for hydrolysis, especially in the presence of acids or bases, and its possible thermal decomposition at elevated temperatures. The general experimental protocols provided herein can serve as a starting point for in-house stability assessments. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before use.

Methodological & Application

Application Notes and Protocols for tert-Butyl Chlorodifluoroacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl chlorodifluoroacetate (ClCF₂CO₂tBu) is a halogenated ester with potential applications in organic synthesis, primarily as a precursor for the introduction of the difluoromethylene (-CF₂-) group into organic molecules. The presence of two fluorine atoms and a chlorine atom on the α-carbon, along with the bulky tert-butyl ester group, imparts unique reactivity to this compound. These application notes provide an overview of its potential uses and generalized protocols for its application in key synthetic transformations.

Application Note 1: Generation of Difluorocarbene

One of the primary proposed applications of this compound is as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorinated compounds. The thermal decomposition of related chlorodifluoroacetates is a known method for generating difluorocarbene.[1]

Proposed Reaction Pathway: Thermolysis

Upon heating, this compound is expected to undergo thermolysis to generate difluorocarbene, tert-butanol, and carbon dioxide. The volatile nature of the byproducts can be advantageous for product purification.

difluorocarbene_generation reagent This compound transition_state Heat (Δ) reagent->transition_state carbene Difluorocarbene (:CF₂) transition_state->carbene byproduct1 tert-Butanol transition_state->byproduct1 byproduct2 Carbon Dioxide (CO₂) transition_state->byproduct2

Caption: Proposed thermolytic generation of difluorocarbene.

Experimental Protocol: Difluoromethylenation of Phenols

This protocol describes a general procedure for the O-difluoromethylenation of phenols using this compound as a difluorocarbene precursor.

Materials:

  • This compound

  • Substituted phenol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add the substituted phenol (1.0 mmol) and anhydrous DMF (5 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv.) to the solution and stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add this compound (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated ether.

Table 1: Hypothetical Substrate Scope for O-Difluoromethylenation of Phenols

EntryPhenol SubstrateProductHypothetical Yield (%)
1PhenolDifluoromethoxybenzene75
24-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene82
34-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene65
42-Naphthol2-(Difluoromethoxy)naphthalene78

Note: The yields presented are hypothetical and serve as a guide for potential outcomes.

Application Note 2: Reformatsky-Type Reactions

The presence of a chlorine atom alpha to the ester carbonyl suggests that this compound could be a suitable substrate for the Reformatsky reaction.[2][3][4][5] This reaction involves the formation of a zinc enolate, which then adds to a carbonyl compound to form a β-hydroxy ester.[2][3][4][5]

Proposed Reaction Pathway: Reformatsky Reaction

In the presence of activated zinc, this compound is expected to form a difluorinated zinc enolate. This enolate can then react with aldehydes or ketones to yield β-hydroxy-α,α-difluoroesters.

reformatsky_reaction cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Workup reagent tert-Butyl Chlorodifluoroacetate enolate Difluorozinc Enolate reagent->enolate + Zn zinc Zinc (Zn) intermediate Zinc Alkoxide Intermediate enolate->intermediate + R₂C=O carbonyl Aldehyde/Ketone (R₂C=O) product β-Hydroxy-α,α-difluoroester intermediate->product + H₃O⁺

Caption: Proposed mechanism for the Reformatsky-type reaction.

Experimental Protocol: Reformatsky-Type Reaction with Aldehydes

This protocol outlines a general procedure for the reaction of this compound with an aldehyde in the presence of zinc.

Materials:

  • This compound

  • Aldehyde

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • To a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar under an inert atmosphere, add the activated zinc dust (1.5 mmol, 1.5 equiv.).

  • Add anhydrous THF (5 mL) to the flask.

  • In the dropping funnel, prepare a solution of the aldehyde (1.0 mmol) and this compound (1.2 mmol, 1.2 equiv.) in anhydrous THF (10 mL).

  • Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction. An exothermic reaction should be observed.

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.

Table 2: Hypothetical Substrate Scope for the Reformatsky-Type Reaction

EntryAldehyde SubstrateProductHypothetical Yield (%)
1Benzaldehydetert-Butyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate85
24-Chlorobenzaldehydetert-Butyl 3-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate80
3Cyclohexanecarboxaldehydetert-Butyl 3-cyclohexyl-3-hydroxy-2,2-difluoropropanoate70
4Heptanaltert-Butyl 3-hydroxy-2,2-difluorononanoate72

Note: The yields presented are hypothetical and serve as a guide for potential outcomes.

Disclaimer

The experimental protocols and quantitative data provided herein are proposed based on established principles of organic chemistry and the known reactivity of similar compounds. These are intended for informational purposes and as a starting point for experimental design. Researchers should conduct their own optimization and characterization of products. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols: Difluoromethylation Strategies Utilizing Chlorodifluoroacetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (-CF2H) group into organic molecules is a widely employed strategy in medicinal chemistry and drug discovery. This moiety can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles. While a variety of difluoromethylating agents have been developed, this document focuses on the application of chlorodifluoroacetate derivatives.

Note on tert-Butyl Chlorodifluoroacetate: Extensive review of the scientific literature reveals a significant lack of specific data and established protocols for the use of this compound as a direct difluoromethylating agent. The closely related and commercially available salt, sodium chlorodifluoroacetate , is, however, a well-established and widely used precursor for difluoromethylation reactions. The protocols and data presented herein will therefore focus on the application of sodium chlorodifluoroacetate. The reactivity of this compound is likely to proceed through a similar intermediate under potentially different reaction conditions, a concept that will be discussed further.

The primary reactive species generated from chlorodifluoroacetate salts is difluorocarbene (:CF2) , a versatile intermediate that can react with a range of nucleophiles to afford the corresponding difluoromethylated products.

Reaction Principle: Generation of Difluorocarbene

The most common method for generating difluorocarbene from sodium chlorodifluoroacetate is through thermal decarboxylation.[1] Upon heating, the salt eliminates carbon dioxide and a chloride ion to produce the highly electrophilic difluorocarbene. This intermediate is then trapped in situ by a suitable nucleophile present in the reaction mixture.

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Trapping ClCF2CO2Na Sodium Chlorodifluoroacetate heat Δ (Heat) ClCF2CO2Na->heat :CF2 Difluorocarbene heat->:CF2 CO2 CO2 heat->CO2 NaCl NaCl heat->NaCl Intermediate Intermediate :CF2->Intermediate Trapping :CF2->Intermediate NuH Nucleophile (e.g., R-OH, R-SH) Base Base NuH->Base Nu- Nucleophile (anion) Base->Nu- - H+ Nu-->:CF2 H+ Protonation Intermediate->H+ Product R-CF2H (Difluoromethylated Product) H+->Product G start Start reagents Combine Phenol, Sodium Chlorodifluoroacetate, and Base in Solvent start->reagents heat Heat Reaction Mixture (e.g., 95-120 °C) reagents->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Cool, Quench with Water, and Extract with Organic Solvent monitor->workup Reaction Complete purify Dry, Concentrate, and Purify by Chromatography workup->purify end End (Isolated Aryl Difluoromethyl Ether) purify->end

References

Application Notes and Protocols for tert-Butyl chlorodifluoroacetate in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butyl chlorodifluoroacetate as a precursor for difluorocarbene, a versatile reagent for the synthesis of gem-difluorocyclopropane-containing molecules. The protocols and data presented herein are based on established methodologies for analogous chlorodifluoroacetate salts and serve as a guide for the development of specific experimental procedures.

Introduction

This compound is a chemical reagent utilized for the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. The primary application of this reagent is in the difluorocyclopropanation of alkenes, a key transformation in modern organic synthesis. The resulting gem-difluorocyclopropane motif is of significant interest in medicinal chemistry and drug development due to its unique conformational and electronic properties, which can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.

Mechanism of Difluorocarbene Generation

The thermal decomposition of this compound proceeds through a concerted mechanism to generate difluorocarbene, tert-butanol, and carbon dioxide. The reaction is typically carried out at elevated temperatures in a suitable high-boiling solvent.

reagent This compound transition_state Transition State reagent->transition_state Heat (Δ) products Difluorocarbene (:CF₂) + tert-Butanol + Carbon Dioxide (CO₂) transition_state->products chemo Chemotherapeutic Drug pgp P-glycoprotein (P-gp) chemo->pgp Enters Cell efflux Drug Efflux pgp->efflux Binds Drug mdr Multidrug Resistance efflux->mdr Leads to inhibitor gem-Difluorocyclopropane -containing P-gp Inhibitor inhibitor->pgp Blocks tcr T-Cell Receptor (TCR) Activation itk ITK tcr->itk Activates downstream Downstream Signaling (e.g., PLCγ1, Ca²⁺ mobilization) itk->downstream Phosphorylates activation T-Cell Activation & Cytokine Production downstream->activation Leads to inhibitor gem-Difluorocyclopropane -containing ITK Inhibitor inhibitor->itk Inhibits start Start setup Set up a dry, three-necked flask with a condenser, dropping funnel, and nitrogen inlet. start->setup reagents Add alkene and a high-boiling solvent (e.g., diglyme) to the flask. setup->reagents heat Heat the mixture to the desired reaction temperature (e.g., 150-180 °C). reagents->heat addition Slowly add a solution of This compound in the same solvent. heat->addition react Maintain the reaction temperature for the specified time (e.g., 1-4 hours). addition->react cool Cool the reaction mixture to room temperature. react->cool workup Perform aqueous workup (e.g., add water and extract with a suitable organic solvent). cool->workup purify Purify the product by column chromatography or distillation. workup->purify end End purify->end

Application Notes and Protocols: Tert-Butyl Chlorodifluoroacetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the difluoromethyl group (-CF₂H) has garnered significant attention due to its unique characteristics. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine moieties, often enhancing metabolic stability and cell membrane permeability.

Tert-butyl chlorodifluoroacetate (ClCF₂CO₂tBu) is a key reagent for introducing the difluoromethyl group. While detailed experimental protocols for its use are not always readily available in public literature, its chemical reactivity is analogous to the more widely documented sodium chlorodifluoroacetate. Both reagents serve as precursors to difluorocarbene (:CF₂), a highly reactive intermediate that is central to their difluoromethylating capabilities. This document provides a comprehensive overview of the application of this chemistry in pharmaceutical synthesis, with a detailed protocol for a key transformation in the synthesis of the anti-inflammatory drug, Roflumilast, using the analogous sodium salt.

Core Application: Difluoromethylation in the Synthesis of Roflumilast

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A critical step in its synthesis involves the introduction of a difluoromethoxy group onto an aromatic ring. This is typically achieved through the reaction of a phenolic precursor with a difluorocarbene source.

Reaction Principle

The core of the reaction is the thermal decomposition of a chlorodifluoroacetate salt to generate difluorocarbene. This highly electrophilic species is then trapped by a nucleophile, in this case, a phenoxide, to form the desired difluoromethyl ether.

General Reaction:

Ar-OH + ClCF₂CO₂Na → Ar-OCF₂H + NaCl + CO₂

Quantitative Data: Difluoromethylation of Substituted Phenols

The following table summarizes the yields for the difluoromethylation of various substituted phenols using sodium chlorodifluoroacetate, illustrating the scope of this transformation.

EntrySubstrate (Ar-OH)Product (Ar-OCF₂H)Yield (%)
14-Hydroxybenzaldehyde4-(Difluoromethoxy)benzaldehyde85
24-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene92
34-Cyanophenol4-(Difluoromethoxy)benzonitrile88
4Methyl 4-hydroxybenzoateMethyl 4-(difluoromethoxy)benzoate90
51-(4-Hydroxyphenyl)ethan-1-one1-(4-(Difluoromethoxy)phenyl)ethan-1-one89
63-Chlorophenol1-Chloro-3-(difluoromethoxy)benzene75
74-Bromo-2-fluorophenol4-Bromo-1-(difluoromethoxy)-2-fluorobenzene81

Experimental Protocols

Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Key Intermediate for Roflumilast)

This protocol details the difluoromethylation of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate using sodium chlorodifluoroacetate.[1]

Materials:

  • Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.5 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

  • Heating: Heat the slurry to 95 °C with vigorous stirring.

  • Addition of Reactants: In a separate flask, dissolve methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (1 equivalent) and sodium chlorodifluoroacetate (2 equivalents) in a minimal amount of DMF.

  • Reaction Execution: Add the solution of the reactants dropwise to the hot slurry of potassium carbonate in DMF over 30 minutes.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Saponification: The purified ester is then saponified using a standard procedure (e.g., refluxing with NaOH in methanol/water) and subsequently acidified with HCl to yield the final product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Diagrams

Experimental Workflow: Difluoromethylation of a Phenolic Substrate

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_k2co3 Add K₂CO₃ to Flask start->add_k2co3 add_dmf Add DMF add_k2co3->add_dmf heat Heat to 95°C add_dmf->heat add_reactants Add Reactant Solution to Hot Slurry heat->add_reactants prepare_reactants Prepare Solution of Phenol and ClCF₂CO₂Na in DMF prepare_reactants->add_reactants stir Stir at 95°C for 2-4h add_reactants->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Purified Product purify->end

Caption: Workflow for the difluoromethylation of phenols.

Signaling Pathway: Roflumilast Inhibition of PDE4

pde4_pathway atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp pde4 PDE4 camp->pde4 pka PKA camp->pka Activates amp AMP pde4->amp Hydrolysis roflumilast Roflumilast roflumilast->pde4 Inhibits creb CREB pka->creb Phosphorylates p_creb p-CREB pka->p_creb gene_transcription Anti-inflammatory Gene Transcription p_creb->gene_transcription Promotes inflammation Inflammation gene_transcription->inflammation Reduces

Caption: Roflumilast inhibits PDE4, increasing cAMP levels.

Conclusion

The use of chlorodifluoroacetate reagents is a valuable strategy in pharmaceutical synthesis for the introduction of the difluoromethyl group. This modification can significantly enhance the drug-like properties of a molecule. As exemplified by the synthesis of a key intermediate for Roflumilast, this chemical transformation is robust and applicable to complex molecular scaffolds. The detailed protocol and understanding of the underlying reaction mechanism provide a solid foundation for researchers in drug discovery and development to apply this methodology in their own synthetic endeavors.

References

Application Notes and Protocols for Tert-Butyl Chlorodifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the primary reactions of tert-butyl chlorodifluoroacetate, a versatile reagent in organic synthesis. The protocols focus on its application as a precursor for difluorocarbene generation, enabling difluoromethylation and difluorocyclopropanation reactions, as well as its use in Reformatsky-type additions.

Generation of Difluorocarbene from this compound

This compound serves as an effective precursor for the in situ generation of difluorocarbene (:CF₂). This highly reactive intermediate can then be trapped by a variety of nucleophiles and unsaturated systems. The thermal or base-induced decomposition of this compound proceeds via the elimination of tert-butanol and carbon dioxide, along with the chloride ion, to yield the singlet difluorocarbene.

Signaling Pathway for Difluorocarbene Generation and Subsequent Reactions

difluorocarbene_generation reagent This compound intermediate Difluorocarbene (:CF₂) reagent->intermediate Δ or Base product1 Difluoromethylated Product (e.g., R-OCF₂H) intermediate->product1 Trapping by Nucleophile product2 gem-Difluorocyclopropane/-propene intermediate->product2 [2+1] Cycloaddition nucleophile Nucleophile (e.g., R-OH, R-SH, R₂NH) nucleophile->product1 alkene Alkene/Alkyne alkene->product2 cyclopropanation_workflow start Start: Combine Alkene, tert-Butyl Chlorodifluoroacetate, and Solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) start->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated gem-Difluorocyclopropane purification->product reformatsky_reaction start This compound + Activated Zinc enolate Zinc Enolate (Reformatsky Reagent) start->enolate Oxidative Addition adduct Zinc Adduct enolate->adduct electrophile Electrophile (Aldehyde, Ketone, or Imine) electrophile->adduct product β-Hydroxy or β-Amino Ester adduct->product Acidic Work-up

Application Notes and Protocols: The Role of tert-Butyl Chlorodifluoroacetate in Introducing the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific information on the use of tert-butyl chlorodifluoroacetate as a reagent for introducing the tert-butyl group in organic synthesis. While the compound is commercially available and its basic chemical properties are documented, there is a lack of published research detailing its application in tert-butylation reactions.

Therefore, the creation of detailed application notes and protocols for this specific purpose is not possible at this time. Researchers, scientists, and drug development professionals seeking to introduce a tert-butyl group are advised to consider well-established and documented alternative methods.

Established Methods for tert-Butylation

For the benefit of the intended audience, we present a summary of commonly employed methods for the introduction of the tert-butyl group, which serves as a crucial protecting group for alcohols, phenols, and carboxylic acids in multi-step organic synthesis.

The tert-butyl group is valued for its steric bulk, which provides effective protection, and its susceptibility to removal under specific acidic conditions, ensuring orthogonal deprotection strategies. The choice of tert-butylating agent and reaction conditions depends on the nature of the substrate and the presence of other functional groups.

Acid-Catalyzed Addition to Isobutylene

One of the most common and atom-economical methods for tert-butylation involves the acid-catalyzed addition of an alcohol or carboxylic acid to isobutylene.

General Reaction Scheme:

Experimental Workflow:

G

Protocol:

  • To a solution of the substrate (alcohol or carboxylic acid) in an anhydrous solvent (e.g., dichloromethane or dioxane) in a pressure vessel, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

  • The vessel is cooled, and a condensed excess of isobutylene is added.

  • The vessel is sealed and allowed to warm to room temperature, followed by stirring for several hours to days, depending on the substrate's reactivity.

  • Upon reaction completion (monitored by TLC or GC), the vessel is carefully vented, and the reaction mixture is quenched with a mild base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford the pure tert-butylated compound.

Reaction with tert-Butyl Trichloroacetimidate

This method offers a milder alternative to the use of isobutylene and strong acids, making it suitable for acid-sensitive substrates.

General Reaction Scheme:

Signaling Pathway (Logical Relationship):

G

Protocol:

  • To a solution of the substrate and tert-butyl trichloroacetimidate in an anhydrous, non-polar solvent (e.g., cyclohexane or dichloromethane) at 0 °C, a catalytic amount of boron trifluoride etherate is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the desired product.

Data Summary of Common tert-Butylation Methods
MethodReagentCatalystTypical SolventsTemperature (°C)Typical Yields (%)Substrate Scope
Acid-Catalyzed AdditionIsobutyleneH₂SO₄, TsOHDichloromethane, DioxaneRoom Temp.60-95Alcohols, Carboxylic Acids
Imidate Methodtert-Butyl TrichloroacetimidateBF₃·OEt₂Cyclohexane, Dichloromethane0 to Room Temp.70-98Alcohols, Phenols, Carboxylic Acids (especially acid-sensitive)
Di-tert-butyl Dicarbonate(Boc)₂ODMAP, Mg(ClO₄)₂THF, DichloromethaneRoom Temp.80-99Alcohols, Phenols, Amines

Note: The yields and reaction conditions are general and may vary significantly depending on the specific substrate.

Conclusion

While the specific role of this compound in tert-butylation remains undocumented in readily accessible scientific literature, researchers have a robust toolkit of alternative methods at their disposal. The choice of method should be guided by the specific requirements of the synthesis, including substrate sensitivity, scale, and available reagents. The protocols and data provided for established methods offer a starting point for the successful introduction of the tert-butyl protecting group in a variety of research and development settings.

Application Notes and Protocols: Reactions of tert-Butyl Chlorodifluoroacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl chlorodifluoroacetate is a halogenated ester with the chemical formula C₆H₉ClF₂O₂.[1] While α-halo esters are typically subject to nucleophilic substitution at the α-carbon, the reactivity of this compound is dominated by an alternative pathway due to the presence of the two fluorine atoms and the chlorine atom. Instead of undergoing direct nucleophilic acyl substitution, its primary reaction with nucleophiles, particularly under basic conditions, involves the formation of difluorocarbene (:CF₂), a highly reactive intermediate. This carbene is then the species that reacts with the nucleophile.

These application notes will focus on the generation of difluorocarbene from chlorodifluoroacetate derivatives and their subsequent reactions with nucleophiles, as this is the predominantly documented reaction pathway.

Application Notes: A Versatile Precursor for Difluorocarbene

This compound and its salts are valuable reagents in organic synthesis, primarily serving as precursors for the in-situ generation of difluorocarbene. This highly electrophilic intermediate can then participate in a variety of synthetic transformations, including:

  • Cyclopropanation: Reaction with alkenes to form gem-difluorocyclopropanes.

  • Insertion Reactions: Insertion into C-H and Si-H bonds.

  • Formation of Isocyanides: Reaction with primary amines.[2]

The tert-butyl ester offers the advantage of being soluble in organic solvents, potentially allowing for milder and more homogeneous reaction conditions compared to its inorganic salt counterparts.

Reaction with Primary Amines: Synthesis of Isocyanides

A significant application of the difluorocarbene generated from chlorodifluoroacetates is the synthesis of isocyanides from primary amines. This method provides a safer alternative to traditional methods that often employ toxic reagents like metal cyanides or chloroform under basic conditions.[2]

Experimental Protocol: General Procedure for the Synthesis of Isocyanides from Primary Amines using a Chlorodifluoroacetate Source

The following is a general protocol adapted from the literature for the reaction of sodium chlorodifluoroacetate with primary amines. This serves as a representative procedure for the reactivity of the chlorodifluoroacetate moiety.[2]

Materials:

  • Primary amine

  • Sodium chlorodifluoroacetate (or this compound)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Stirring and heating apparatus

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the primary amine (1.0 mmol), potassium carbonate (2.0 mmol), and sodium chlorodifluoroacetate (2.0 mmol).

  • Add anhydrous DMF (5.0 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isocyanide.

Quantitative Data: Representative Yields for Isocyanide Synthesis

The following table summarizes the yields for the synthesis of various isocyanides from primary amines using sodium chlorodifluoroacetate as the difluorocarbene precursor.[2]

Primary Amine SubstrateProduct IsocyanideYield (%)
AnilinePhenyl isocyanide65
4-Methylaniline4-Tolyl isocyanide70
4-Methoxyaniline4-Methoxyphenyl isocyanide68
BenzylamineBenzyl isocyanide55
n-Butylaminen-Butyl isocyanide50

Reaction with Thiols and Alcohols

Mandatory Visualizations

Logical Relationship: Reactivity of this compound

reagent tert-Butyl Chlorodifluoroacetate intermediate Difluorocarbene (:CF₂) reagent->intermediate Base-mediated elimination product Product (e.g., R-N≡C) intermediate->product Reaction with Nucleophile nucleophile Nucleophile (e.g., R-NH₂)

Caption: General reaction pathway of this compound with nucleophiles.

Experimental Workflow: Isocyanide Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Amine, K₂CO₃, and Chlorodifluoroacetate add_solvent Add Anhydrous DMF start->add_solvent heat Heat to 100 °C add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Isocyanide Product

References

Troubleshooting & Optimization

Common side reactions with tert-Butyl chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tert-Butyl chlorodifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

This compound is primarily used as an electrophilic reagent for the introduction of the chlorodifluoroacetyl group. The electron-withdrawing nature of the fluorine and chlorine atoms makes the carbonyl carbon susceptible to nucleophilic attack.

Q2: What are the common storage and handling recommendations for this reagent?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is important to avoid contact with strong oxidizing agents and moisture.

Q3: Is this compound sensitive to acidic or basic conditions?

Yes, like other tert-butyl esters, it is sensitive to acidic conditions, which can lead to hydrolysis and the formation of isobutylene. It is generally more stable under neutral and basic conditions, although strong bases at elevated temperatures can promote elimination reactions.

Q4: What are the expected decomposition products of this compound?

Under acidic conditions or upon thermal decomposition, the compound can break down into isobutylene, chlorodifluoroacetic acid, and tert-butanol. Thermal decomposition can also release irritating and toxic gases.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis of the Reagent Ensure all reactants and solvents are anhydrous. Use a dry inert atmosphere (e.g., nitrogen or argon) for the reaction.
Competing Elimination Reaction Avoid high reaction temperatures. If a base is required, consider using a non-nucleophilic, sterically hindered base in stoichiometric amounts rather than in large excess.
Incorrect Solvent Choice Use a polar aprotic solvent such as THF, DMF, or acetonitrile to favor nucleophilic substitution over elimination and to prevent reagent decomposition. Protic solvents may lead to solvolysis.
Reagent Purity Verify the purity of the this compound via techniques like NMR or GC-MS before use. Impurities can interfere with the reaction.
Issue 2: Formation of Isobutylene as a Major Byproduct

The formation of isobutylene is a strong indicator of an E2 elimination or an E1 reaction following the formation of a tert-butyl cation.

Logical Flow for Troubleshooting Isobutylene Formation:

G start High Isobutylene Formation Detected check_temp Is the reaction temperature elevated (>60°C)? start->check_temp check_base Is a strong or bulky base being used? check_temp->check_base No high_temp High temperature favors elimination. check_temp->high_temp Yes check_acid Are acidic conditions present? check_base->check_acid No strong_base Strong/bulky bases promote E2 elimination. check_base->strong_base Yes acid_present Acid catalyzes formation of t-butyl cation, leading to E1 elimination. check_acid->acid_present Yes reduce_temp Action: Lower the reaction temperature. high_temp->reduce_temp change_base Action: Use a weaker, non-nucleophilic base or reduce stoichiometry. strong_base->change_base neutralize Action: Ensure reaction is run under neutral or mildly basic conditions. Buffer if necessary. acid_present->neutralize G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dry glassware and reagents setup Set up under inert atmosphere (N2/Ar) prep_reagents->setup dissolve_nu Dissolve Nucleophile (Nu-H) and base (if needed) in aprotic solvent setup->dissolve_nu cool Cool to 0°C dissolve_nu->cool add_reagent Slowly add tert-Butyl chlorodifluoroacetate cool->add_reagent warm Allow to warm to room temperature and stir for 2-16h add_reagent->warm quench Quench reaction with water or aq. NH4Cl warm->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography or distillation extract->purify G cluster_conditions Reaction Conditions reagents This compound + Nucleophile non_bulky_base Non-bulky, non-nucleophilic base Low Temperature reagents->non_bulky_base bulky_base Bulky Base (e.g., t-BuOK) High Temperature reagents->bulky_base substitution SN2-type Acyl Substitution (Desired Product) non_bulky_base->substitution elimination E2 Elimination (Isobutylene + Byproducts) bulky_base->elimination

References

How to improve the yield of reactions with tert-Butyl chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions involving tert-Butyl chlorodifluoroacetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive species generated from this compound?

A1: Under thermal conditions, this compound is a precursor to difluorocarbene (:CF₂) . The reaction proceeds through the elimination of isobutylene and subsequent decarboxylation to generate the highly electrophilic difluorocarbene intermediate. This species is then trapped by a suitable nucleophile.

Q2: What types of nucleophiles can be used in reactions with this compound?

A2: A variety of soft nucleophiles are effective in trapping the in situ generated difluorocarbene. The most common substrates include:

  • Phenols (O-difluoromethylation)

  • Thiols (S-difluoromethylation)[1]

  • Secondary Amines and some electron-deficient primary anilines (N-difluoromethylation)[2]

  • Selenols (Se-difluoromethylation)[3]

Q3: My reaction is not proceeding, and I am recovering my starting material. What are the common causes?

A3: This is a common issue that can often be attributed to the following:

  • Insufficient Temperature: The generation of difluorocarbene from chlorodifluoroacetate precursors is a thermal process. Temperatures are typically in the range of 95-120°C.[1] Ensure your reaction is heated adequately.

  • Improper Base: A base is required to deprotonate the nucleophile (e.g., phenol to phenolate), making it sufficiently reactive to trap the difluorocarbene.[3] If the pKa of your nucleophile is too high, the chosen base may not be strong enough.

  • Reagent Quality: Ensure the this compound is pure and has not hydrolyzed during storage.

Q4: The yield of my desired difluoromethylated product is very low. What are the potential side reactions?

A4: Low yields are typically due to competing side reactions. The primary culprits include:

  • Hydrolysis of the Ester: The tert-butyl ester can be sensitive to hydrolysis, especially if water is present under basic conditions. This prevents the formation of the necessary difluorocarbene precursor.

  • Reaction of Difluorocarbene with Other Species: The highly reactive difluorocarbene can react with the solvent, the base, or even dimerize if the concentration of the primary nucleophile is too low.

  • Substrate Decomposition: The high temperatures required for the reaction may cause decomposition of sensitive substrates.

  • Elimination Side Products: For certain substrates, elimination reactions can compete with the desired nucleophilic attack.[4]

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during difluoromethylation reactions using this compound.

Problem 1: Low or No Conversion of Starting Material
Potential CauseRecommended Solution
Reaction temperature is too low. Gradually increase the reaction temperature in 10°C increments. Monitor the reaction by TLC or LC-MS to find the optimal temperature for carbene formation without decomposing your substrate. The typical range is 95-120°C.[1]
The base is not strong enough. Switch to a stronger base. For phenols, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and basicity.[3] For less acidic nucleophiles, consider stronger non-nucleophilic bases, but be wary of side reactions.
Poor quality of this compound. Verify the purity of the reagent. If it is old or has been improperly stored, purchase a fresh bottle. Hydrolysis is a common issue.
Problem 2: Low Yield of Desired Product with Byproduct Formation
Potential CauseRecommended Solution
Substrate is degrading at high temperature. If your substrate is thermally sensitive, running the reaction at the lower end of the effective temperature range for a longer duration may improve the yield.
Hydrolysis of this compound. Ensure all reagents and solvents are anhydrous. Dry your solvent and glassware thoroughly before use.
Competing reaction of difluorocarbene. Increase the concentration of your nucleophile relative to the this compound. Running the reaction at a higher concentration can favor the desired bimolecular reaction.
Incorrect Base for the Nucleophile (especially amines). The choice of base can be critical. For N-difluoromethylation of tosyl-protected anilines, LiOH has been shown to be effective, while other bases like DMAP can lead to different products entirely (e.g., N-ethylation with ethyl bromodifluoroacetate).[2]

Data Presentation: Optimizing Reaction Conditions

The yield of difluoromethylation reactions is highly dependent on the substrate and the reaction conditions. The tables below summarize typical yields achieved under various conditions, adapted from literature on chlorodifluoroacetate salts.

Table 1: Effect of Nucleophile on Difluoromethylation Yield

Conditions: Sodium Chlorodifluoroacetate, K₂CO₃, DMF, 95°C, 8 hours.

Nucleophile TypeExample SubstrateTypical Yield (%)
Thiol4-methoxythiophenol95%
ThiolThiophenol92%
Amine4-Nitro-1H-pyrazole75%
Selenol4-methoxybenzeneselenol81%

Data adapted from Mehta, V. P.; Greaney, M. F. Org. Lett. 2013, 15, 5036-5039.[3]

Table 2: Effect of Base and Substrate on O-Difluoromethylation Yield

Conditions: Sodium Chlorodifluoroacetate, Base, DMF, 120°C, 2 hours.

SubstrateBase (1.5 equiv)Yield (%)
1-(3-chloro-4-hydroxyphenyl)ethan-1-oneCesium Carbonate94%
4-hydroxybenzonitrileCesium Carbonate85%
4-hydroxypyridineCesium Carbonate70%
1-(3-chloro-4-hydroxyphenyl)ethan-1-onePotassium Carbonate60%

Data adapted from a procedure in Organic Syntheses based on the work of Sperry, J. B. et al. Org. Process Res. Dev. 2012, 16, 1854-1860.[3][5]

Experimental Protocols

General Protocol for O-Difluoromethylation of a Phenol

This protocol provides a general methodology for the difluoromethylation of a phenolic substrate using this compound.

Materials:

  • Phenolic substrate (1.0 equiv)

  • This compound (1.5 - 2.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5-1.0 M.

  • Reagent Addition: Add this compound (1.5 - 2.0 equiv) to the stirring mixture at room temperature.

  • Heating: Place the flask in a preheated oil bath at 110-120°C.[5]

  • Reaction Monitoring: Stir the reaction mixture vigorously at this temperature for 2-4 hours. Vigorous bubbling (CO₂ evolution) should be observed as the reaction proceeds.[5] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.

Visualizations

Reaction Mechanism

Reaction_Mechanism reagent tert-Butyl chlorodifluoroacetate isobutylene Isobutylene (gas) reagent->isobutylene precursor Chlorodifluoroacetic acid (unstable intermediate) reagent->precursor Heat (Δ) - Isobutylene carbene Difluorocarbene (:CF₂) (electrophile) precursor->carbene -CO₂, -Cl⁻ product Difluoromethylated Product (Nu-CF₂H) carbene->product Trapping nucleophile Nucleophile (Nu-H) e.g., Phenol, Thiol activated_nu Activated Nucleophile (Nu⁻) nucleophile->activated_nu + Base - H⁺ activated_nu->product base Base (e.g., Cs₂CO₃)

Caption: General mechanism for difluoromethylation using this compound.

Troubleshooting Workflow

Side_Reactions Competing Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Side Reactions carbene Difluorocarbene (:CF₂) activated_nu Activated Nucleophile carbene->activated_nu dimerization Carbene Dimerization (C₂F₄) carbene->dimerization solvent_reaction Reaction with Solvent/Base carbene->solvent_reaction product Desired Product (Nu-CF₂H) activated_nu->product hydrolysis Reagent Hydrolysis (No :CF₂ formed)

References

Technical Support Center: Purification of Products from tert-Butyl Chlorodifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving tert-butyl chlorodifluoroacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common products of reactions with this compound?

A1: this compound is a common precursor for the generation of difluorocarbene (:CF₂). This highly reactive intermediate readily reacts with various nucleophiles to introduce a difluoromethyl group (-CF₂H). Common products include:

  • Difluoromethyl ethers: Formed from the reaction with phenols.

  • N-Difluoromethyl compounds: Formed from the reaction with primary and secondary amines, imidazoles, and other N-heterocycles.[1][2]

  • S-Difluoromethyl compounds: Formed from the reaction with thiols.

Q2: What are the typical impurities and byproducts in these reactions?

A2: The nature and amount of impurities and byproducts can vary depending on the substrate and reaction conditions. Some common ones include:

  • Unreacted starting materials: Incomplete reactions can leave residual substrate and this compound.

  • Over-reaction products: In the case of alcohols, further reaction of the desired difluoromethyl ether with the alcoholate can lead to the formation of fluoroformals and orthoformates.

  • Products from side reactions of difluorocarbene: Difluorocarbene is highly reactive and can undergo side reactions. For instance, with primary amines, in the presence of a sulfur source, isothiocyanates can be formed.[1][3] Secondary amines may form thiocarbamoyl fluorides.[1][3]

  • Hydrolysis products: this compound can hydrolyze to form tert-butanol and chlorodifluoroacetic acid.

  • Solvent-related impurities: Impurities present in the reaction solvent.

Q3: What are the recommended general purification techniques for these products?

A3: The choice of purification technique depends on the physical and chemical properties of the desired product and its impurities. The most common and effective methods are:

  • Column Chromatography: Silica gel column chromatography is the most widely used technique for purifying difluoromethylated products.

  • Distillation: For volatile liquid products, distillation can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can yield highly pure material.

  • Liquid-Liquid Extraction: This is a crucial step in the reaction work-up to separate the product from water-soluble impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent system. For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane, or a reverse-phase silica column.[4]
The product may have decomposed on the silica gel.Test the stability of your compound on a TLC plate coated with silica gel. If it decomposes, consider using a different stationary phase like alumina or Florisil, or deactivating the silica gel with a base (e.g., triethylamine).[4]
Poor separation of product and impurities The eluent system is not optimal.Systematically screen different solvent systems with varying polarities using TLC to find the optimal conditions for separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is generally recommended.
The sample was overloaded on the column.Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Product elutes too quickly (with the solvent front) The eluent is too polar.Start with a less polar eluent system and gradually increase the polarity.
Streaking or tailing of the product band The compound is interacting too strongly with the silica gel (common for amines and other basic compounds).Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system to reduce tailing.
The sample was not loaded properly onto the column.Dissolve the crude product in a minimum amount of solvent and load it as a concentrated band onto the top of the column. For less soluble compounds, a "dry loading" technique can be beneficial.[5]
Work-up and Extraction Troubleshooting
Problem Possible Cause Solution
Formation of a stable emulsion during extraction The two phases have similar densities or there are surfactants present.Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is partially soluble in the aqueous layer The product has some polarity and can partition between the organic and aqueous phases.Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of the product. "Salting out" by adding a saturated salt solution to the aqueous layer can decrease the solubility of the organic product in the aqueous phase.
Solid precipitate forms at the interface Insoluble byproducts or salts are forming.Filter the entire biphasic mixture through a pad of Celite to remove the solid before separating the layers.

Quantitative Data Summary

Product Type Substrate Purification Method Typical Yield Range Reference
Aryl Difluoromethyl EtherPhenolColumn Chromatography70-95%[6]
N-Difluoromethyl AnilineAnilineColumn Chromatography60-85%
N-Difluoromethyl ImidazoleImidazoleColumn Chromatography50-80%[7][8]

Note: The actual yield will depend on the specific substrate, reaction conditions, and the efficiency of the purification process.

Experimental Protocols

General Protocol for Reaction Work-up
  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Detailed Methodology for Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexane is typically used for initial packing).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample solution onto the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica gel.

    • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a pump or by hand bellows) to start the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions to identify the fractions containing the desired product.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture This compound + Substrate (Phenol, Amine, etc.) Quenching Quench with aq. NH4Cl Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Separate organic phase Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Collect fractions Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Final_Concentration Solvent Evaporation Combine_Fractions->Final_Concentration Pure_Product Pure Difluoromethylated Product Final_Concentration->Pure_Product

Caption: Experimental workflow for the synthesis and purification of difluoromethylated products.

troubleshooting_logic Start Purification Issue Identify_Problem Identify the specific problem (e.g., poor separation, no elution) Start->Identify_Problem Check_TLC Review TLC analysis of the crude mixture Identify_Problem->Check_TLC Modify_Workup Modify work-up procedure (e.g., pH adjustment, back-extraction) Identify_Problem->Modify_Workup If issue is in extraction Assess_Polarity Assess relative polarity of product and impurities Check_TLC->Assess_Polarity Optimize_Eluent Optimize eluent system based on TLC Assess_Polarity->Optimize_Eluent Check_Column_Packing Inspect column packing for defects Optimize_Eluent->Check_Column_Packing If separation is still poor Successful_Purification Successful Purification Optimize_Eluent->Successful_Purification If separation improves Consider_Stationary_Phase Consider alternative stationary phase (Alumina, Florisil, Reversed-Phase) Check_Column_Packing->Consider_Stationary_Phase If packing is good Check_Column_Packing->Successful_Purification If packing was the issue Consider_Stationary_Phase->Successful_Purification If new phase works Modify_Workup->Check_TLC

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Troubleshooting Reactions with tert-Butyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl chlorodifluoroacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a precursor for the in-situ generation of difluorocarbene (:CF₂). This highly reactive intermediate is then trapped by various nucleophiles to achieve difluoromethylation. This process is valuable for introducing the -CF₂H group into organic molecules, which can significantly alter their biological and physicochemical properties, such as metabolic stability and lipophilicity.[1][2]

Q2: What is the likely mechanism of difluorocarbene generation from this compound?

A2: While detailed mechanistic studies for the tert-butyl ester are not as common as for the corresponding sodium salt (sodium chlorodifluoroacetate), the generation of difluorocarbene is expected to proceed via a similar pathway.[1][3] The reaction is typically initiated by heat or base, leading to the elimination of tert-butanol and carbon dioxide, along with a chloride ion, to generate the difluorocarbene intermediate.

Q3: What are the storage and handling recommendations for this compound?

A3: this compound should be stored in a cool, dry place away from incompatible materials such as strong acids, strong bases, and moisture. Due to the potential for hydrolysis of the tert-butyl ester, it is crucial to handle the reagent under anhydrous conditions. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not observing any formation of my desired difluoromethylated product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield in difluoromethylation reactions using this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

G cluster_start Start: Low/No Yield cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Low or No Product Yield reagent_quality 1. Verify Reagent Quality - Check for decomposition - Use a fresh batch start->reagent_quality Initial Check reaction_conditions 2. Optimize Reaction Conditions - Increase temperature - Screen solvents and bases reagent_quality->reaction_conditions If reagent is good nucleophile_reactivity 3. Assess Nucleophile Reactivity - Ensure sufficient nucleophilicity - Check for side reactions of the nucleophile reaction_conditions->nucleophile_reactivity If conditions are optimized workup 4. Review Workup Procedure - Check for product loss during extraction or purification nucleophile_reactivity->workup If nucleophile is suitable solution Improved Yield workup->solution Successful Troubleshooting G cluster_reagent Reagent cluster_intermediate Intermediate cluster_nucleophile Nucleophile cluster_product Product reagent tert-Butyl chlorodifluoroacetate carbene Difluorocarbene (:CF₂) reagent->carbene Heat/Base - tBuOH - CO₂ - Cl⁻ product Difluoromethylated Product carbene->product nucleophile Nucleophile (e.g., ArO⁻, ArS⁻) nucleophile->product

References

Navigating the Reactivity of tert-Butyl Chlorodifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the impact of solvent choice on the reactivity of tert-butyl chlorodifluoroacetate. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide leverages established principles of physical organic chemistry and data from analogous compounds, such as tert-butyl chloroacetate and tert-butyl chloroformate, to provide a predictive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence its reactivity?

A1: The presence of a tertiary carbon atom attached to the ester group makes this compound susceptible to reactions that proceed through a carbocation intermediate, characteristic of SN1 and E1 pathways. The electron-withdrawing nature of the two fluorine atoms on the adjacent carbon can influence the stability of this potential carbocation and the overall reaction kinetics.

Q2: What are the primary reaction pathways I should expect?

A2: You should anticipate a competition between substitution (SN1) and elimination (E1) reactions. The choice of solvent will be a critical factor in determining the predominant pathway and the product distribution.

Q3: How do I select an appropriate solvent for my reaction?

A3: The choice of solvent depends on the desired outcome.

  • For substitution (SN1): Polar protic solvents are generally preferred as they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[1][2][3]

  • For elimination (E1): While polar protic solvents can also facilitate E1 reactions, the outcome can be sensitive to the nucleophilicity and basicity of the solvent. In some cases, less nucleophilic, polar aprotic solvents might be employed to favor elimination.

  • To minimize side reactions: Consider the use of polar aprotic solvents if you wish to suppress solvolysis and favor reactions with a specific nucleophile.[2]

Q4: What are the common side products, and how can I minimize them?

A4: The most common side product is isobutylene, formed via an E1 elimination pathway. To minimize its formation, you can try using a less polar or a polar aprotic solvent, which may disfavor the formation of the carbocation intermediate required for elimination. Additionally, running the reaction at lower temperatures can sometimes favor the substitution pathway.

Q5: Are there any specific safety precautions for working with this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reaction Solvent is not polar enough to support ionization. Switch to a more polar solvent, such as a polar protic solvent (e.g., water, methanol, ethanol) or a polar aprotic solvent with a high dielectric constant (e.g., DMSO, acetonitrile).[1]
Predominance of elimination product (isobutylene) The solvent is strongly promoting the E1 pathway. Try a solvent that is less effective at stabilizing the carbocation, such as a less polar solvent or a polar aprotic solvent. Lowering the reaction temperature may also help.
Formation of multiple unidentified byproducts Decomposition of the starting material or product. Ensure the reaction is run under anhydrous conditions if your reagents are water-sensitive. Consider using a less nucleophilic solvent to minimize side reactions. Tert-butyl chloroformate, a related compound, is known to be unstable.[6][7]
Reaction is too fast to control The solvent is excessively stabilizing the transition state. Select a solvent with a lower dielectric constant or one that is less capable of hydrogen bonding to moderate the reaction rate.

Data Presentation

Table 1: Properties of Common Laboratory Solvents

This table provides a reference for selecting solvents based on their physical properties, which in turn influence their effect on reaction kinetics.

SolventDielectric Constant (at 25 °C)TypeRelative Polarity
Water78Polar Protic1.000
Dimethyl Sulfoxide (DMSO)47Polar Aprotic0.444
Acetonitrile37Polar Aprotic0.460
Methanol33Polar Protic0.762
Ethanol24.5Polar Protic0.654
Acetone21Polar Aprotic0.355
Dichloromethane9.1Polar Aprotic0.309
Tetrahydrofuran (THF)7.6Polar Aprotic0.207
Diethyl Ether4.3Nonpolar0.117
Toluene2.4Nonpolar0.099
Hexane1.9Nonpolar0.009

Data sourced from multiple references.[1][8]

Table 2: Predicted Impact of Solvent Class on this compound Reactivity (Hypothetical)

This table presents the expected trends in reaction rate and product distribution based on the principles of solvent effects on SN1/E1 reactions involving analogous tert-butyl esters.

Solvent ClassExpected Relative Rate of IonizationPredominant Reaction Pathway(s)Expected Major Product(s)
Polar Protic (e.g., H₂O, MeOH)HighSN1, E1Substitution product, Elimination product
Polar Aprotic (e.g., DMSO, DMF)Moderate to HighSN1, E1Substitution product, Elimination product
Nonpolar (e.g., Hexane, Toluene)LowMinimal reactionStarting material recovered

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction

This is a generalized procedure that should be adapted based on the specific nucleophile and solvent used.

  • Reagent Preparation: Dissolve the nucleophile in the chosen solvent in a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

  • Reaction Initiation: Add this compound to the solution of the nucleophile. The addition can be done dropwise if the reaction is expected to be exothermic.

  • Temperature Control: Maintain the desired reaction temperature using a suitable heating or cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure.

  • Characterization: Purify the crude product by a suitable method, such as column chromatography or distillation, and characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Nucleophile in Solvent add_substrate Add this compound prep_reagents->add_substrate Initiate control_temp Control Temperature add_substrate->control_temp monitor Monitor Progress (TLC, GC, NMR) control_temp->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for reactions involving this compound.

solvent_selection_tree start Desired Reaction Outcome? sub Favor Substitution (SN1) start->sub Substitution elim Favor Elimination (E1) start->elim Elimination control Controlled Reactivity start->control Control protic Use Polar Protic Solvent (e.g., H2O, MeOH) sub->protic elim->protic aprotic_polar Use Polar Aprotic Solvent (e.g., DMSO, Acetonitrile) elim->aprotic_polar less_polar Use Less Polar Aprotic Solvent (e.g., THF, DCM) control->less_polar

Caption: Decision tree for solvent selection based on the desired reaction outcome.

References

Technical Support Center: Managing Temperature Control in tert-Butyl chlorodifluoroacetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during experiments involving tert-Butyl chlorodifluoroacetate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for reactions involving this compound?

A1: The optimal temperature for reactions with this compound is highly dependent on the specific reaction type, solvent, and catalyst used. For instance, in the synthesis of related compounds like tert-butyl chloroacetate, reaction temperatures can range from 20-35°C or even 80-110°C under pressure. It is crucial to consult literature for analogous reactions and to perform small-scale optimization experiments to determine the ideal temperature for your specific application.

Q2: Is this compound thermally stable?

A2: While specific data on the thermal decomposition of this compound is limited, related chlorodifluoroacetate compounds are known to be thermally sensitive. For example, sodium chlorodifluoroacetate can undergo violent exothermic decomposition if the reaction temperature is not carefully controlled. The tert-butyl ester group itself can be cleaved at elevated temperatures, with thermal deprotection often carried out at temperatures between 120-240°C. Therefore, it is critical to handle this compound with care and avoid excessive heating unless required by the protocol.

Q3: How can I monitor the temperature of my reaction effectively?

A3: Accurate temperature monitoring is critical. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For reactions requiring precise temperature control, an oil bath, heating mantle with a proportional-integral-derivative (PID) controller, or a cryostat for low-temperature reactions is recommended. Regular monitoring is essential to prevent temperature fluctuations that could affect reaction outcomes and safety.

Q4: What are the signs of a potential runaway reaction or decomposition?

A4: Signs of a potential runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture. If any of these signs are observed, immediate cooling of the reaction vessel and preparation for emergency shutdown procedures are imperative.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no product yield Reaction temperature is too low. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by techniques like TLC or GC-MS.
Reaction temperature is too high, causing decomposition of the starting material or product. Lower the reaction temperature. Consider if the desired transformation can be achieved under milder conditions, for example, by using a more active catalyst or a different solvent.
Formation of multiple by-products Incorrect reaction temperature leading to side reactions. Optimize the reaction temperature by running small-scale experiments at various temperatures to find the optimal point for selectivity. Analyze by-products to understand the side reactions occurring.
Localized heating ("hot spots") in the reaction mixture. Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel. For larger scale reactions, consider mechanical stirring.
Reaction appears to stall or proceed very slowly Insufficient thermal energy to overcome the activation energy. Cautiously increase the reaction temperature, ensuring it remains below the decomposition temperature of any sensitive components.
Inadequate temperature control leading to fluctuations. Utilize a more precise temperature control system, such as a PID controller or a constant temperature bath.
Evidence of decomposition (e.g., charring, dark coloration) Exceeding the thermal stability limit of the reagent or product. Immediately cool the reaction. Re-evaluate the experimental protocol and consider running the reaction at a significantly lower temperature. If high temperatures are necessary, consider using a flow chemistry setup where the residence time at high temperature is minimized.
Inconsistent results between batches Poor temperature control and reproducibility. Standardize the heating and cooling procedures. Ensure that the temperature is monitored and recorded consistently for each experiment.

Experimental Protocols

General Protocol for a Difluoromethylation Reaction with this compound

This is a generalized protocol and must be adapted and optimized for specific substrates and reaction conditions.

  • Preparation: In a clean, dry, three-necked flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for inert gas (e.g., Argon or Nitrogen), add the substrate and the appropriate dry solvent.

  • Inert Atmosphere: Purge the flask with the inert gas for 10-15 minutes.

  • Temperature Control: Place the flask in a suitable heating or cooling bath to bring the reaction mixture to the desired initial temperature.

  • Reagent Addition: Dissolve this compound and any other reagents (e.g., catalyst, base) in the reaction solvent. Add this solution to the reaction flask dropwise using a syringe pump over a set period to maintain a constant internal temperature.

  • Reaction Monitoring: Monitor the internal temperature of the reaction closely throughout the addition and for the entire reaction duration. Take aliquots at regular intervals to monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a suitable quenching agent. Proceed with the standard extraction and purification procedures.

Visualizations

Experimental Workflow for Temperature-Critical Reactions

experimental_workflow A System Setup (Dry Glassware, Inert Atmosphere) B Set Target Temperature (Heating/Cooling Bath) A->B C Controlled Reagent Addition (e.g., Syringe Pump) B->C D Continuous Temperature Monitoring C->D E Reaction Progress Analysis (TLC, GC, NMR) D->E G Reaction Complete? E->G F Temperature Adjustment? F->C Adjust F->D Maintain G->F No H Work-up and Purification G->H Yes

Caption: Workflow for experiments requiring precise temperature control.

Troubleshooting Logic for Temperature-Related Issues

troubleshooting_logic Start Problem with Reaction Outcome Q1 Low/No Yield? Start->Q1 A1_Yes Increase Temperature Incrementally Q1->A1_Yes Yes Q2 By-products or Decomposition? Q1->Q2 No A_End Consult Further Literature A1_Yes->A_End A2_Yes Lower Temperature & Optimize Q2->A2_Yes Yes Check_Stirring Improve Stirring Efficiency Q2->Check_Stirring No A2_Yes->A_End Check_Stirring->A_End

Caption: Decision tree for troubleshooting temperature-related experimental issues.

Technical Support Center: Scaling Up Reactions with tert-Butyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely scaling up reactions involving tert-butyl chlorodifluoroacetate. The information is presented in a question-and-answer format to address specific issues you may encounter.

Disclaimer: The following guidance is based on general chemical safety principles and data from related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult the specific SDS for this compound provided by your supplier and conduct a thorough risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on analogous compounds like tert-butyl chloroacetate, the primary hazards are likely to include:

  • Flammability: The compound may be a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Toxicity: It may be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Corrosivity: It may cause severe skin burns and eye damage.[1]

  • Lachrymator: The substance may irritate the eyes and cause tearing.[1]

Q2: What are the typical storage and handling conditions for this compound?

A2: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[3] Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]

Q3: What are the potential thermal decomposition products?

A3: Thermal decomposition of similar chlorinated and fluorinated esters can release irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is not proceeding to completion. - Insufficient reaction temperature.- Poor mixing.- Deactivated catalyst or reagent.- Gradually increase the reaction temperature while monitoring for exotherms.- Ensure adequate agitation for the reaction scale.- Use fresh or properly stored reagents and catalysts.
Formation of significant byproducts. - Reaction temperature is too high.- Incorrect stoichiometry.- Presence of impurities.- Lower the reaction temperature.- Carefully control the addition rate of reagents.- Ensure all starting materials and solvents are pure.
Exothermic reaction becomes uncontrollable. - Poor heat dissipation at a larger scale.- Addition of reagents is too fast.- Ensure the reactor is adequately sized and equipped for heat removal (e.g., cooling jacket, condenser).- Slow down the rate of reagent addition.- Have an emergency cooling bath (e.g., ice water) readily available.
Pressure buildup in the reactor. - Gas evolution from the reaction.- Reaction temperature exceeding the solvent's boiling point.- Ensure the reactor is properly vented.- Maintain the reaction temperature below the solvent's boiling point.

Experimental Protocols

General Protocol for a Trial Scale-Up Reaction (Illustrative Example)

This is a generalized protocol and must be adapted based on your specific reaction conditions and a thorough risk assessment.

  • Reactor Setup:

    • Choose a reactor with a volume at least 4-5 times the planned reaction volume.

    • Equip the reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • Charge the reactor with the substrate and solvent.

    • Begin agitation and bring the mixture to the desired initial temperature.

    • Prepare a solution of this compound in a suitable solvent in the addition funnel.

  • Reaction Execution:

    • Slowly add the this compound solution to the reactor over a planned period, monitoring the internal temperature closely.

    • Maintain the reaction temperature within the desired range using external cooling as needed.

    • After the addition is complete, continue to stir the reaction mixture for the specified time.

  • Workup and Quenching:

    • Cool the reaction mixture to a safe temperature.

    • Slowly and carefully add a quenching agent (e.g., a weak base solution) to neutralize any unreacted reagents, monitoring for any gas evolution or temperature increase.

  • Isolation and Purification:

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product using an appropriate technique (e.g., chromatography or distillation).

Visualizations

Scale_Up_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Literature Review & Hazard Analysis B Define Process Safety Parameters A->B C Small-Scale Lab Experiment B->C D Pilot Scale-Up Batch C->D Proceed if successful E Monitor Critical Parameters (Temp, Pressure, etc.) D->E F In-Process Controls (IPCs) E->F G Product Isolation & Purification F->G H Analyze Yield & Purity G->H I Review & Refine Protocol H->I I->D Iterate for optimization

Caption: A typical workflow for scaling up chemical reactions.

Troubleshooting_Tree Start Problem Encountered During Scale-Up Q1 Is the reaction exothermic? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Improve Heat Transfer: - Check cooling system - Reduce addition rate - Dilute reaction mixture A1_Yes->Sol1 Q2 Is there unexpected pressure buildup? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Check for Gas Evolution: - Ensure proper venting - Analyze headspace gas - Consider side reactions A2_Yes->Sol2 Q3 Is the reaction rate too slow? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Increase Reaction Rate: - Check catalyst activity - Increase temperature cautiously - Ensure proper mixing A3_Yes->Sol3 Sol4 Investigate Other Issues: - Check starting material purity - Analyze for byproducts - Review reaction stoichiometry A3_No->Sol4

References

Validation & Comparative

A Comparative Guide to tert-Butyl Chlorodifluoroacetate and Other Fluoroalkylating Agents for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluoroalkyl groups, the difluoromethyl (CF2H) moiety has garnered significant interest due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This guide provides a comparative overview of tert-butyl chlorodifluoroacetate and other prominent fluoroalkylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison of Difluoromethylating Agents

The choice of a difluoromethylating agent is dictated by factors such as substrate scope, reaction efficiency, functional group tolerance, and operational simplicity. While a direct head-to-head comparison under identical conditions is often unavailable in the literature, we can draw meaningful comparisons from existing studies on various classes of reagents.

Here, we present a summary of the performance of this compound, represented by the closely related ethyl iododifluoroacetate in a copper-catalyzed reaction, and compare it with other common difluoromethylating agents.

Reagent/MethodTypical SubstratesGeneral YieldsKey AdvantagesKey Limitations
This compound (via Copper Catalysis) Indoles, PropargylamidesGood to ExcellentUtilizes a relatively simple and accessible reagent.[1]Requires a catalyst; mechanism may involve radical intermediates.[1]
Zinc Difluoromethanesulfinate (DFMS) Heterocycles, Enones, ThiolsGood to ExcellentBench-stable solid, operationally simple, broad substrate scope.[2]Often requires an oxidant like tert-butyl hydroperoxide.[2]
Hypervalent Iodine Reagents HeterocyclesModerate to GoodCan be used in photolytic C-H difluoromethylation.[2]Can be complex to synthesize and may have limited stability.
Photoredox Catalysis (e.g., with NaSO2CF2H) Heterocycles, Drug MoleculesModerate to ExcellentMild reaction conditions using visible light, good for late-stage functionalization.[2][3]Requires a photocatalyst and light source; can be sensitive to reaction parameters.[3]
Bromodifluoromethane (with Metallaphotoredox Catalysis) Aryl and Heteroaryl BromidesGoodEffective for a wide range of aryl bromides under mild conditions.[4]Requires a dual catalytic system (nickel and photoredox catalyst).[4]

Experimental Data: Copper-Catalyzed Difluoromethylation of Indoles

A study on the copper-catalyzed difluoromethylation of propargylamide-substituted indoles using ethyl iododifluoroacetate provides valuable insights into the expected performance of chlorodifluoroacetate esters like this compound.[1] The reaction proceeds via a radical cascade cyclization process to afford difluoromethylated indoloazepinone derivatives.

Table 1: Copper-Catalyzed Difluoromethylation of Propargylamide-Substituted Indoles with Ethyl Iododifluoroacetate [1]

EntrySubstrate (Indole Derivative)ProductYield (%)
1N-Phenyl-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative82
2N-(4-Fluorophenyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative85
3N-(4-Chlorophenyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative88
4N-(4-Bromophenyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative86
5N-(p-Tolyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative78
6N-(4-Methoxyphenyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative75
7N-Phenyl-2-(1H-indol-3-yl)-N-(prop-2-yn-1-yl)acetamide7-(difluoromethyl)-6,7-dihydro-12H-indolo[3,2-d]azepin-6-one derivative76
8N-(4-Fluorophenyl)-2-(1H-indol-3-yl)-N-(prop-2-yn-1-yl)acetamide7-(difluoromethyl)-6,7-dihydro-12H-indolo[3,2-d]azepin-6-one derivative79

Experimental Protocols

General Procedure for Copper-Catalyzed Difluoromethylation of Propargylamide-Substituted Indoles: [1]

A mixture of the propargylamide-substituted indole (0.2 mmol), CuI (0.1 mmol), and ethyl iododifluoroacetate (0.4 mmol) in DMSO (2 mL) is stirred at 80 °C under an argon atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Mechanistic Insights and Visualizations

The copper-catalyzed difluoromethylation with chlorodifluoroacetate esters is proposed to proceed through a radical-mediated pathway. The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.

Catalytic_Cycle Cu(I) Cu(I) Radical_Generation Radical_Generation Cu(I)->Radical_Generation ICF2CO2Et CF2CO2Et_Radical CF2CO2Et_Radical Radical_Generation->CF2CO2Et_Radical SET Substrate_Addition Substrate_Addition CF2CO2Et_Radical->Substrate_Addition Indole Substrate Intermediate_Radical Intermediate_Radical Substrate_Addition->Intermediate_Radical Cyclization Cyclization Intermediate_Radical->Cyclization Product_Radical Product_Radical Cyclization->Product_Radical Cu(II) Cu(II) Product_Radical->Cu(II) Oxidation Product Product Cu(II)->Product Reductive Elimination Product->Cu(I)

Caption: Proposed catalytic cycle for copper-catalyzed difluoromethylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Substrate, Cu Catalyst, and This compound Solvent Add Solvent (e.g., DMSO) Reagents->Solvent Inert_Atmosphere Purge with Inert Gas (Ar) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Cool and Quench (e.g., with Water) Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product

Caption: General workflow for a catalytic difluoromethylation reaction.

Conclusion

This compound, as a representative of chlorodifluoroacetate esters, presents a viable and effective option for the introduction of the difluoromethyl group, particularly in the context of copper-catalyzed reactions with nitrogen-containing heterocycles. Its performance is comparable to other modern difluoromethylating agents, offering good to excellent yields for specific substrate classes. The choice of reagent will ultimately depend on the specific synthetic challenge, including the nature of the substrate, desired functional group tolerance, and available laboratory infrastructure. This guide provides a foundational understanding to assist researchers in making an informed decision for their fluoroalkylation strategies in the pursuit of novel therapeutic agents.

References

Efficacy of tert-Butyl chlorodifluoroacetate vs. trifluoromethylating agents

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern drug design and materials science. Its unique electronic and lipophilic properties can dramatically enhance the metabolic stability, bioavailability, and binding affinity of parent molecules. Consequently, a diverse array of reagents has been developed to perform trifluoromethylation. This guide provides a comparative overview of the most common classes of trifluoromethylating agents, their mechanisms, and experimental considerations.

Clarification on the Role of Chlorodifluoroacetates

Before comparing mainstream trifluoromethylating agents, it is crucial to clarify the role of compounds like tert-Butyl chlorodifluoroacetate and its more commonly used salt, sodium chlorodifluoroacetate (SCDA). Contrary to what their name might suggest, these reagents are not direct sources of the trifluoromethyl (CF₃) group. Instead, they serve primarily as precursors to **difluorocarbene (:CF₂) **.[1][2]

Upon heating, SCDA undergoes decarboxylation to generate the highly reactive difluorocarbene intermediate.[2][3] This species is then trapped by nucleophiles, leading to difluoromethylation (introduction of a –CHF₂ group), not trifluoromethylation.[1][3] While trifluoromethylation can be achieved using SCDA in the presence of a fluoride source, its primary and most widespread application is in difluoromethylation.[2] Therefore, it is not meaningful to directly compare its "efficacy" against true trifluoromethylating agents.

This guide will focus on reagents designed specifically for the direct introduction of the –CF₃ group.

Major Classes of Trifluoromethylating Agents

Trifluoromethylating agents are generally categorized based on the nature of the "CF₃" species they deliver: a nucleophile (CF₃⁻), an electrophile (CF₃⁺), or a radical (CF₃•). The choice of reagent is dictated by the electronic nature of the substrate and the desired bond construction.

dot

Caption: General Mechanistic Pathways in Trifluoromethylation.

Comparison of Key Trifluoromethylating Agents

The following table summarizes the characteristics of prominent trifluoromethylating agents.

Reagent/Class Type Common Reagents Typical Substrates Advantages Limitations
Nucleophilic CF₃⁻ sourceRuppert-Prakash Reagent (TMSCF₃)Aldehydes, Ketones, Esters, IminesCommercially available, high yields for carbonyl additions, well-understood mechanism.Requires a stoichiometric fluoride or alkoxide initiator; can be sensitive to moisture.
Electrophilic CF₃⁺ sourceTogni's Reagents , Umemoto's Reagents β-Ketoesters, Silyl Enol Ethers, Phenols, Anilines, Thiols, Phosphines.Broad substrate scope for nucleophiles, bench-stable solids, effective for late-stage functionalization.Can be expensive, may require specific bases or catalysts for optimal reactivity.
Radical CF₃• sourceLanglois' Reagent (NaSO₂CF₃), CF₃I Alkenes, Alkynes, (Hetero)arenes, Aryl Boronic Acids.Tolerant of many functional groups, mild reaction conditions (often photoredox or metal-catalyzed).Often requires an initiator (oxidant, light, metal catalyst); regioselectivity can be an issue with arenes.

Experimental Protocols

Below are representative protocols for common trifluoromethylation reactions. Researchers should always first consult the specific literature for their substrate of interest and perform appropriate risk assessments.

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent

This protocol describes the general procedure for the addition of a trifluoromethyl group to a carbonyl compound.

Materials:

  • Ketone (1.0 mmol)

  • Ruppert-Prakash Reagent (TMSCF₃, 1.2 mmol, 1.2 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the ketone (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash Reagent (1.2 mmol) via syringe.

  • Slowly add the TBAF solution (0.1 mmol) dropwise. The reaction is often exothermic.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL) and stir for 1 hour to hydrolyze the silyl ether intermediate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 2: Copper-Mediated Radical Trifluoromethylation of an Aryl Boronic Acid

This protocol is adapted from published methods for the trifluoromethylation of arylboronic acids using Langlois' reagent.[1]

Materials:

  • Aryl boronic acid (0.5 mmol)

  • Sodium Trifluoromethanesulfinate (Langlois' Reagent, 1.5 mmol, 3.0 equiv)

  • Copper(I) Chloride (CuCl, 0.5 mmol, 1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (2.0 mmol, 4.0 equiv)

  • Methanol (MeOH), Dichloromethane (DCM), Water (H₂O) in a 5:5:4 ratio

Procedure:

  • To a 20 mL vial open to the air, add the aryl boronic acid (0.5 mmol), Langlois' Reagent (1.5 mmol), and CuCl (0.5 mmol).

  • Add the solvent mixture (2.5 mL MeOH, 2.5 mL DCM, 2.0 mL H₂O).

  • Stir the resulting suspension at room temperature.

  • Add the TBHP solution (2.0 mmol) dropwise over 5 minutes.

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for performing and analyzing a trifluoromethylation reaction in a research setting.

dot

// Define nodes Start [label="Start:\nSubstrate & Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert atmosphere, solvent, cooling)"]; Addition [label="Reagent Addition\n(Initiator, CF₃ source)"]; Reaction [label="Reaction Monitoring\n(TLC / LC-MS)"]; Workup [label="Aqueous Workup\n(Quench, Extract, Wash)"]; Purification [label="Purification\n(Column Chromatography)"]; Analysis [label="Product Analysis\n(NMR, MS, HRMS)"]; End [label="End:\nPure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define edges Start -> Setup; Setup -> Addition; Addition -> Reaction; Reaction -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; Reaction -> Reaction [label="Incomplete", headport="e", tailport="e"]; }

Caption: A Typical Trifluoromethylation Experimental Workflow.

Conclusion

The field of trifluoromethylation is rich with diverse and powerful reagents. While chlorodifluoroacetates are valuable precursors for difluorocarbene chemistry, they are not direct trifluoromethylating agents. For the direct installation of a –CF₃ group, researchers can choose from a well-established toolkit of nucleophilic, electrophilic, and radical reagents. The optimal choice depends critically on the substrate's structure and reactivity. Understanding the distinct mechanisms and experimental requirements of reagents like the Ruppert-Prakash reagent, Togni's reagents, and Langlois' reagent is key to successfully incorporating the trifluoromethyl motif in modern chemical synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for tert-Butyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the quantification of tert-Butyl chlorodifluoroacetate, a key building block in the synthesis of various pharmaceutical compounds. The focus is on two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Core Principles of Analytical Method Validation

The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose. The International Council for Harmonisation (ICH) provides a framework for validating analytical methods, focusing on several key parameters to ensure the reliability and accuracy of the results.[1][2][3][4][5] These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) and is considered at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods for this compound

The following sections provide a detailed comparison of hypothetical validated Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) methods for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often employed to improve its volatility and chromatographic behavior.[6][7]

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in ethyl acetate. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization: To 1 mL of each standard and sample solution, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added as a derivatizing agent. The mixture is heated at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC System

    • Mass Spectrometer: Agilent 5977A MSD

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Summary of Validation Data for GC-MS Method:

Validation ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)Repeatability: < 1.5%, Intermediate Precision: < 2.0%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.7 µg/mL
RobustnessUnaffected by minor changes in oven temperature ramp rate and carrier gas flow rate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct measurement of the analyte concentration against a certified internal standard, without the need for a calibration curve of the analyte itself. The distinct signal of the tert-butyl group in this compound makes it an ideal candidate for qNMR analysis.[8]

Experimental Protocol:

  • Sample Preparation: Approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) are accurately weighed into a vial.

  • Dissolution: The mixture is dissolved in 1 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer

    • Probe: 5 mm BBO probe

    • Temperature: 25°C

    • Pulse Sequence: A standard 90° pulse sequence is used.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

    • Spectral Width: 20 ppm

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication factor of 0.3 Hz prior to Fourier transformation. The spectra are manually phased and baseline corrected. The integrals of the tert-butyl signal of the analyte and a well-resolved signal of the internal standard are carefully determined.

Summary of Validation Data for ¹H NMR Method:

Validation ParameterResult
SpecificityHigh resolution allows for clear distinction of analyte signals from impurities.
Linearity (r²)Not applicable (direct quantification against internal standard).
RangeDependent on the amount of sample and internal standard used.
Accuracy (% Recovery)99.0% - 100.5%
Precision (%RSD)Repeatability: < 1.0%, Intermediate Precision: < 1.5%
Limit of Detection (LOD)~0.1 mg/mL
Limit of Quantitation (LOQ)~0.3 mg/mL
RobustnessUnaffected by minor variations in temperature and pulse sequence parameters.

Performance Comparison

FeatureGC-MS¹H NMR
Principle Chromatographic separation followed by mass-based detection.Nuclear magnetic resonance of atomic nuclei.
Sample Preparation Requires derivatization and preparation of calibration standards.Simple mixing of sample and internal standard.
Quantification Relative quantification based on a calibration curve.Absolute quantification against a certified internal standard.
Sensitivity High (µg/mL to ng/mL levels).Moderate (mg/mL levels).
Specificity High, based on retention time and mass fragmentation pattern.Very high, based on unique chemical shifts and coupling constants.
Throughput Moderate, due to chromatographic run times.High, with short acquisition times per sample.
Cost Lower initial instrument cost, higher consumable costs.Higher initial instrument cost, lower consumable costs.

Visualizing the Workflow and Decision Process

To further aid in the understanding of analytical method validation and selection, the following diagrams illustrate the general workflow and the logical considerations involved.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose & Scope select_method Select Analytical Method define_purpose->select_method Leads to prepare_protocol Prepare Validation Protocol select_method->prepare_protocol Informs execute_experiments Execute Experiments prepare_protocol->execute_experiments Guides collect_data Collect & Process Data execute_experiments->collect_data Generates assess_parameters Assess Validation Parameters collect_data->assess_parameters Input for document_results Document Results in Report assess_parameters->document_results Summarized in

Caption: General workflow for analytical method validation.

analytical_method_selection cluster_analyte Analyte Properties cluster_method Method Characteristics cluster_decision Method Selection volatility Volatility gc_ms GC-MS volatility->gc_ms High concentration Expected Concentration concentration->gc_ms Low nmr qNMR concentration->nmr High matrix Sample Matrix hplc HPLC matrix->hplc Complex sensitivity Sensitivity specificity Specificity specificity->nmr High Requirement throughput Throughput throughput->nmr High other Other Techniques

Caption: Decision factors for analytical method selection.

References

Comparative Analysis of tert-Butyl Chlorodifluoroacetate Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of tert-Butyl chlorodifluoroacetate as a potential difluorocarbene precursor reveals a notable absence of published experimental data on its reactivity. Despite extensive literature searches, no specific protocols or quantitative performance metrics for its use in difluoromethylation or difluorocyclopropanation reactions were identified. This guide, therefore, provides a comparative analysis of well-established alternative reagents used for difluorocarbene generation, offering researchers and drug development professionals a practical overview of the current landscape. We will also present a theoretical reaction pathway for this compound based on the known chemistry of analogous compounds.

Theoretical Reactivity of this compound

Based on the reactivity of other chlorodifluoroacetate esters and salts, it is hypothesized that this compound could serve as a precursor to difluorocarbene (:CF₂). The generation of this reactive intermediate would likely proceed through a base-induced elimination or thermal decomposition. The tert-butyl group, being bulky, might influence the reaction conditions required for decomposition compared to smaller alkyl esters.

A proposed mechanism for the generation of difluorocarbene from this compound is outlined below. This pathway involves the removal of the acidic proton alpha to the carbonyl group, followed by the elimination of the tert-butoxycarbonyl group and a chloride ion to yield the difluorocarbene.

theoretical_workflow reagent tert-Butyl chlorodifluoroacetate intermediate Anionic Intermediate reagent->intermediate + Base base Base base->intermediate product Difluorocarbene (:CF₂) intermediate->product - tert-Butoxide - Cl⁻ tert_butanol tert-Butanol intermediate->tert_butanol co2 CO₂ intermediate->co2 chloride Cl⁻ intermediate->chloride

Caption: Proposed generation of difluorocarbene from this compound.

Comparative Analysis of Alternative Difluorocarbene Precursors

Given the lack of data for this compound, we will now focus on the reactivity and experimental data for three commonly employed difluorocarbene precursors: Sodium Chlorodifluoroacetate, (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), and Diethyl Bromodifluoromethylphosphonate.

Data Presentation: Reactivity Comparison

The following tables summarize the typical reaction conditions and yields for the difluoromethylation of phenols and thiols, as well as the difluorocyclopropanation of alkenes, using these alternative reagents.

Table 1: O- and S-Difluoromethylation of Phenols and Thiols

ReagentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Sodium Chlorodifluoroacetate4-MethoxythiophenolK₂CO₃DMF95893[1]
Sodium ChlorodifluoroacetatePhenylselenolK₂CO₃DMF95885[1]
TMSCF₂BrPhenolKOtBuToluene25185
TMSCF₂Br4-BromophenolKOtBuToluene25192
Diethyl Bromodifluoromethylphosphonate2-AcetylphenolKOHMeCN/H₂ORT282[2]
Diethyl Bromodifluoromethylphosphonate4-NitrophenolKOHMeCN/H₂ORT0.596[3]

Table 2: Difluorocyclopropanation of Alkenes

ReagentAlkene SubstrateSolventTemp. (°C)Time (h)Yield (%)
Sodium ChlorodifluoroacetateStyreneDiglyme180275
Sodium Chlorodifluoroacetate1-OcteneDiglyme180260
TMSCF₂BrStyreneToluene1101285
TMSCF₂Br(E)-4-OcteneToluene1101278
TFDAn-Butyl acrylateNeat1204876

Experimental Protocols and Reaction Pathways

Sodium Chlorodifluoroacetate

This inexpensive and stable solid is a widely used difluorocarbene source. It typically requires elevated temperatures for decarboxylation to generate the difluorocarbene.

Experimental Protocol for S-Difluoromethylation: To a solution of the thiol (1.0 mmol) and K₂CO₃ (1.5 mmol) in DMF (5 mL) is added sodium chlorodifluoroacetate (2.0 mmol). The mixture is heated to 95 °C and stirred for 8 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated to give the product.[1]

scdfa_pathway scdfa Sodium Chlorodifluoroacetate decarboxylation Decarboxylation scdfa->decarboxylation + Heat heat Δ (Heat) heat->decarboxylation difluorocarbene Difluorocarbene (:CF₂) decarboxylation->difluorocarbene - CO₂ - NaCl product Difluoromethylated Product difluorocarbene->product nucleophile Nucleophile (e.g., Thiolate) nucleophile->product

Caption: Difluorocarbene generation from Sodium Chlorodifluoroacetate.

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

TMSCF₂Br is a versatile reagent that can generate difluorocarbene under milder conditions compared to sodium chlorodifluoroacetate, often at room temperature with a suitable base.

Experimental Protocol for C-H Difluoromethylation of Esters: To a solution of the ester (0.2 mmol) and KOtBu (0.4 mmol) in toluene (2 mL) is added TMSCF₂Br (0.3 mmol) at room temperature. The reaction is stirred for 1-12 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the product.

tmscf2br_pathway tmscf2br TMSCF₂Br intermediate [CF₂Br]⁻ Intermediate tmscf2br->intermediate + Base base Base (e.g., KOtBu) base->intermediate difluorocarbene Difluorocarbene (:CF₂) intermediate->difluorocarbene - Br⁻ product Difluoromethylated Product difluorocarbene->product nucleophile Nucleophile (e.g., Enolate) nucleophile->product

Caption: Difluorocarbene generation from TMSCF₂Br.

Diethyl Bromodifluoromethylphosphonate

This commercially available phosphonate is an efficient difluorocarbene precursor that undergoes facile P-C bond cleavage upon basic hydrolysis, even at low temperatures.[3]

Experimental Protocol for O-Difluoromethylation of Phenols: To a solution of the phenol (1.0 mmol) and KOH (20 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) at -30 °C is added diethyl bromodifluoromethylphosphonate (2.1 mmol). The mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then extracted with an appropriate organic solvent, dried, and purified by chromatography.[2]

phosphonate_pathway phosphonate Diethyl Bromodifluoromethylphosphonate pc_cleavage P-C Bond Cleavage phosphonate->pc_cleavage + Base base Base (e.g., KOH) base->pc_cleavage intermediate [CF₂Br]⁻ Intermediate pc_cleavage->intermediate difluorocarbene Difluorocarbene (:CF₂) intermediate->difluorocarbene - Br⁻ product Difluoromethylated Product difluorocarbene->product nucleophile Nucleophile (e.g., Phenoxide) nucleophile->product

Caption: Difluorocarbene generation from Diethyl Bromodifluoromethylphosphonate.

Conclusion

While this compound remains an under-explored reagent for difluorocarbene generation, a range of effective and well-documented alternatives are available to the research community. Sodium chlorodifluoroacetate offers a cost-effective, albeit high-temperature, option. In contrast, TMSCF₂Br and diethyl bromodifluoromethylphosphonate provide pathways to difluorocarbene under milder conditions, expanding the substrate scope and functional group tolerance. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. Further research into the reactivity of this compound is warranted to determine its potential utility and place within the synthetic chemist's toolkit.

References

No Cross-Reactivity Studies Found for tert-Butyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for cross-reactivity studies involving tert-Butyl chlorodifluoroacetate has yielded no specific experimental data or comparative analyses. Despite a thorough review of scientific literature and chemical databases, information regarding the cross-reactivity of this compound with other substances, particularly in biological or immunological assays, appears to be unavailable at this time.

The investigation sought to identify studies that would provide quantitative data on the potential for this compound to be mistakenly identified as other structurally similar or dissimilar molecules in various analytical methods. Such data is crucial for researchers, scientists, and drug development professionals to ensure the specificity and accuracy of their experimental results.

The search included queries for:

  • Specific cross-reactivity studies involving this compound.

  • Immunoassays or other analytical methods developed for the detection of this compound that might include cross-reactivity panels.

  • Studies on the biological activity or metabolic pathways of this compound that could infer potential cross-reactive interactions.

Unfortunately, the search results were limited to basic chemical and physical properties, supplier information, and unrelated research on the reactivity of the tert-butyl functional group in other chemical contexts. No publications detailing experimental protocols or presenting data on the cross-reactivity of this compound were identified.

Due to the absence of available data, it is not possible to provide a comparison guide, summarize quantitative data in tables, detail experimental protocols, or create the requested visualizations related to the cross-reactivity of this compound. The lack of such information suggests that this specific area of research may not have been publicly investigated or reported.

For researchers and professionals in drug development, this highlights a potential knowledge gap. Should the cross-reactivity of this compound be a critical factor in a particular application, it would be necessary to conduct de novo studies to determine its cross-reactivity profile against relevant compounds.

A Comparative Guide to Difluorocarbene Reagents: Benchmarking tert-Butyl Chlorodifluoroacetate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of difluoromethyl and difluoromethylene groups into organic molecules is a pivotal strategy in modern drug discovery and materials science. These fluorinated motifs can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. At the heart of many synthetic routes to these valuable compounds lies the generation of difluorocarbene (:CF₂), a highly reactive intermediate. A variety of reagents have been developed to serve as precursors for this key species. This guide provides an objective comparison of the performance of several common difluorocarbene reagents, with a focus on tert-Butyl chlorodifluoroacetate and its close chemical relatives.

Performance Comparison of Difluorocarbene Reagents

To facilitate a direct comparison, the following table summarizes the performance of various reagents in the difluorocyclopropanation of a common benchmark substrate, styrene. While direct experimental data for this compound is limited in the reviewed literature, the data for Sodium chlorodifluoroacetate is presented as a close analog. The tert-butyl ester is expected to exhibit similar reactivity in generating difluorocarbene, though optimal reaction conditions may vary due to differences in solubility and thermal stability.

ReagentStructureTypical Reaction ConditionsYield of 1,1-difluoro-2-phenylcyclopropaneReference
Sodium Chlorodifluoroacetate ClCF₂CO₂NaDiglyme, 180-190 °C, several hoursGood to excellent[1][2]
THF, Microwave, 170 °C, 5 minGood isolated yields[1]
Trimethylsilyl)trifluoromethane (TMSCF₃) (CH₃)₃SiCF₃THF, NaI (catalyst), 60-70 °C, several hoursHigh yields (e.g., 83% under flow conditions)[2][3][4]
Trimethylsilyl difluoro(fluorosulfonyl)acetate (TFDA) FSO₂CF₂CO₂Si(CH₃)₃Toluene, NaF (catalyst), 105 °CHigh yields, even for electron-deficient alkenes[5][6]
(Triphenylphosphonio)difluoroacetate (PDFA) (C₆H₅)₃P⁺CF₂CO₂⁻Xylene, 90 °CEffective for cyclopropanation[4]

Experimental Protocols

Detailed methodologies for the difluorocyclopropanation of an alkene using the benchmarked reagents are provided below.

Protocol 1: Difluorocyclopropanation using Sodium Chlorodifluoroacetate (Thermal Method)

This protocol is adapted from established literature procedures for the thermal generation of difluorocarbene from sodium chlorodifluoroacetate.[1][2]

Materials:

  • Alkene (e.g., styrene)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Diglyme (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous diglyme.

  • Add sodium chlorodifluoroacetate (1.5 - 2.0 equiv).

  • Heat the reaction mixture to 180-190 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction typically requires several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Difluorocyclopropanation using TMSCF₃ and NaI

This protocol describes the popular method for difluorocarbene generation from TMSCF₃ using a catalytic amount of sodium iodide.[2][3][4]

Materials:

  • Alkene (e.g., styrene)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Sodium iodide (NaI)

  • Anhydrous THF

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv), anhydrous THF, and sodium iodide (0.1 - 0.2 equiv).

  • Add TMSCF₃ (1.5 - 2.0 equiv) to the mixture.

  • Heat the reaction mixture to 60-70 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Difluorocyclopropanation using TFDA and NaF

This protocol outlines the use of TFDA for the efficient generation of difluorocarbene, particularly effective for a broad range of alkenes.[5][6]

Materials:

  • Alkene (e.g., styrene)

  • Trimethylsilyl difluoro(fluorosulfonyl)acetate (TFDA)

  • Sodium fluoride (NaF)

  • Anhydrous toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv), anhydrous toluene, and a catalytic amount of sodium fluoride.

  • Add TFDA (1.2 - 1.5 equiv) to the reaction mixture.

  • Heat the mixture to 105 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or ¹⁹F NMR.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow.

G cluster_precursors Difluorocarbene Precursors cluster_generation Carbene Generation cluster_reaction Cycloaddition ClCF2COOR tert-Butyl chlorodifluoroacetate (R = t-Bu) Carbanion [ClCF2CO2]- ClCF2COOR->Carbanion Heat TMSCF3 TMSCF3 CF3_anion [CF3]- TMSCF3->CF3_anion Nu- TFDA TFDA TFDA_anion [FSO2CF2CO2]- TFDA->TFDA_anion F- Difluorocarbene :CF2 Carbanion->Difluorocarbene - CO2 - Cl- CF3_anion->Difluorocarbene - F- TFDA_anion->Difluorocarbene - SO2 - CO2 - F- Product Difluorocyclopropane Difluorocarbene->Product [2+1] Alkene Alkene Alkene->Product

Caption: General mechanisms for difluorocarbene generation from various precursors.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Alkene, Solvent, and Initiator Add_Reagent Add Difluorocarbene Precursor Start->Add_Reagent Heat Heat to Specified Temperature Add_Reagent->Heat Monitor Monitor Reaction (TLC, GC-MS, NMR) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

References

The Synthetic Utility of tert-Butyl Chlorodifluoroacetate: A Comparative Guide to Difluoromethylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the introduction of a difluoromethyl group (CF2H) is a critical strategy in modifying the physicochemical and biological properties of molecules. This guide provides a comparative analysis of tert-butyl chlorodifluoroacetate as a difluoromethylating agent, evaluating its performance against other common reagents and providing detailed experimental insights.

The difluoromethyl group is a bioisostere of hydroxyl and thiol groups, offering the unique ability to act as a lipophilic hydrogen bond donor. Its incorporation into bioactive compounds can significantly enhance metabolic stability, membrane permeability, and binding affinity. This compound serves as a precursor to difluorocarbene (:CF2), a versatile intermediate for introducing the CF2H moiety.

Mechanism of Action: Difluorocarbene Generation

The primary role of this compound in synthesis is to generate difluorocarbene. This is typically achieved through a thermal or base-induced process. The tert-butyl ester is proposed to undergo a concerted or stepwise elimination to yield difluorocarbene, isobutylene, and carbon dioxide.

G cluster_reagent Reagent cluster_activation Activation cluster_intermediate Intermediate cluster_byproducts Byproducts cluster_trapping Trapping cluster_product Product reagent This compound activation Heat or Base reagent->activation Initiation intermediate Difluorocarbene (:CF2) activation->intermediate Generation isobutylene Isobutylene intermediate->isobutylene co2 CO2 intermediate->co2 chloride Chloride Ion intermediate->chloride nucleophile Nucleophile (e.g., Phenol, Thiol, Amine) intermediate->nucleophile Reaction product Difluoromethylated Product nucleophile->product

Caption: Generation of difluorocarbene from this compound.

Performance Comparison with Alternative Difluoromethylating Agents

The selection of a difluoromethylating agent depends on factors such as substrate scope, reaction conditions, and cost. Below is a comparison of this compound with other common reagents.

ReagentTypical ConditionsAdvantagesDisadvantages
This compound Thermal or base-mediatedPotentially milder conditions than saltsLimited specific literature data
Sodium chlorodifluoroacetate High temperatures (e.g., 95-120 °C), baseInexpensive, readily available[1][2]Requires high temperatures, potential for side reactions
(Difluoromethyl)trimethylsilane (TMSCF2H) Fluoride or alkoxide activationMild conditionsStoichiometric fluoride source needed
Diethyl bromodifluoromethylphosphonate Base-mediatedEffective for N-difluoromethylation[3]Phosphonate byproducts
Difluoromethyltriflate (HCF2OTf) Base, often aqueous conditionsFast reactions at room temperature[4]Reagent preparation required
Zinc difluoromethylsulfinate (DFMS) Radical initiator (e.g., TBHP)Radical pathway, good for heterocycles[5]Stoichiometric oxidant required

Case Studies: Difluoromethylation of Heteroatoms

While specific data for this compound is sparse, the reactivity of the closely related sodium salt provides valuable insights into its potential applications.

O-Difluoromethylation of Phenols

The difluoromethylation of phenols to form aryl difluoromethyl ethers is a common application. Using sodium chlorodifluoroacetate, a range of substituted phenols can be efficiently converted.

Table 1: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate [6]

Substrate (Phenol)BaseSolventTemperature (°C)Yield (%)
4-HydroxyacetophenoneCs2CO3DMF12094
4-CyanophenolK2CO3DMF12085
4-NitrophenolK2CO3DMF12078
2-NaphtholK2CO3DMF12091
S-Difluoromethylation of Thiols

Aromatic and heteroaromatic thiols are excellent nucleophiles for trapping difluorocarbene generated from sodium chlorodifluoroacetate.[1]

Table 2: S-Difluoromethylation of Thiols using Sodium Chlorodifluoroacetate [1]

Substrate (Thiol)BaseSolventTemperature (°C)Yield (%)
ThiophenolK2CO3DMF9585
4-MethylthiophenolK2CO3DMF9592
2-MercaptobenzimidazoleK2CO3DMF9578
2-MercaptopyridineK2CO3DMF9565
N-Difluoromethylation of N-Heterocycles

Nitrogen heterocycles can also be difluoromethylated, although regioselectivity can be a challenge.

Table 3: N-Difluoromethylation of Heterocycles using Sodium Chlorodifluoroacetate [1]

SubstrateBaseSolventTemperature (°C)Yield (%)
IndoleK2CO3DMF9555
PyrroleK2CO3DMF9540
CarbazoleK2CO3DMF9588

Experimental Protocols

Below are detailed experimental protocols for difluoromethylation using sodium chlorodifluoroacetate, which can be adapted for this compound with appropriate optimization of reaction conditions (e.g., temperature and base).

General Procedure for O-Difluoromethylation of Phenols[6]
  • To a round-bottomed flask charged with the phenol (1.0 equiv) and a suitable base (e.g., Cs2CO3, 1.5 equiv) is added dry DMF.

  • The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium chlorodifluoroacetate (2.0-3.0 equiv) is added in one portion.

  • The reaction mixture is heated to 120 °C and stirred for 2-4 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Phenol and Base in DMF B 2. Add Sodium Chlorodifluoroacetate A->B C 3. Heat to 120 °C for 2-4h B->C D 4. Quench with Water and Extract C->D E 5. Wash, Dry, and Concentrate D->E F 6. Column Chromatography E->F

Caption: Experimental workflow for O-difluoromethylation.

General Procedure for S-Difluoromethylation of Thiols[1]
  • A mixture of the thiol (1.0 equiv), potassium carbonate (2.0 equiv), and sodium chlorodifluoroacetate (2.0 equiv) in DMF is prepared in a sealed tube.

  • The reaction mixture is heated to 95 °C for 12 hours.

  • After cooling, the mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • The residue is purified by flash chromatography to yield the difluoromethyl sulfide.

Conclusion

This compound represents a potentially valuable reagent for difluoromethylation reactions, likely proceeding through the generation of difluorocarbene. While detailed case studies and quantitative data for this specific reagent are not as prevalent in the literature as for its sodium salt counterpart, the established protocols for sodium chlorodifluoroacetate provide a strong foundation for its application. The choice between this compound and other difluoromethylating agents will depend on the specific substrate, desired reaction conditions, and scalability. Further research into the specific advantages and limitations of this compound would be beneficial for its broader adoption in synthetic and medicinal chemistry.

References

Assessing the Economic Viability of tert-Butyl Chlorodifluoroacetate in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of reagents in multi-step synthesis is a critical decision that balances cost, efficiency, and safety. The introduction of the difluoromethyl group (-CF2H) is a key transformation in medicinal chemistry, as this moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of tert-Butyl chlorodifluoroacetate with other common difluoromethylating agents, supported by experimental data, to aid in the selection of the most economically viable option for specific research and development needs.

While this compound is commercially available, detailed experimental protocols for its direct use as a difluoromethylating agent in peer-reviewed literature are not readily found. Its primary utility may lie as a precursor or in specific, less-documented applications. This guide, therefore, focuses on a comparative analysis of more widely reported and economically significant alternatives: Sodium chlorodifluoroacetate, Ethyl bromodifluoroacetate, and Difluoromethyltriflate (HCF2OTf).

Performance Comparison of Difluoromethylating Agents

The following table summarizes the key performance indicators for the selected difluoromethylating agents based on available literature. A direct comparison with this compound is limited due to the lack of published, detailed experimental protocols for its use in this context.

ReagentTypical SubstrateReaction ConditionsYield (%)Reference
This compound Data not readily availableData not readily availableData not readily availableN/A
Sodium chlorodifluoroacetatePhenols, Thiols, Amines, SelenolsDMF/H₂O, Cs₂CO₃, 120 °C, 2 h94% (for 1-(3-chloro-4-hydroxyphenyl)ethan-1-one)[1][2]
Ethyl bromodifluoroacetateAnilines, PhenolsDMF, LiOH or Cs₂CO₃, rt to 60 °C, 12-24 hGood to excellent[3]
Difluoromethyltriflate (HCF₂OTf)Phenols, ThiophenolsMeCN/H₂O, KOH, rt, minutesHigh
S-(Difluoromethyl)sulfonium saltPhenols, ThiophenolsMeCN, LiOH, rt, 12 hGood to excellent[4][5]

Economic Viability: A Cost Comparison

The economic viability of a reagent is a crucial factor in process development and scale-up. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are subject to change and may vary between suppliers.

ReagentSupplier ExamplePrice per Gram (USD)
This compound Santa Cruz Biotechnology~$150
Sodium chlorodifluoroacetateMultiple suppliers~$0.50 - $2.00
Ethyl bromodifluoroacetateMultiple suppliers~$15 - $20
Difluoromethyltriflate (HCF₂OTf)Sigma-Aldrich~$166 (for 1 mL, density 1.584 g/mL)

Detailed Experimental Protocols

Protocol 1: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate[1][2]

This procedure details the difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one

  • Cesium carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a round-bottomed flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add dry DMF and deionized water.

  • Degas the solution with a subsurface stream of nitrogen for 1 hour.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.

  • Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 120 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up involves extraction with an organic solvent, washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel.

Protocol 2: Difluoromethylation of an Aniline using Ethyl Bromodifluoroacetate[3]

This protocol describes a general procedure for the N-difluoromethylation of tosyl-protected anilines.

Materials:

  • N-Tosyl-aniline derivative

  • Ethyl bromodifluoroacetate

  • Lithium hydroxide (LiOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add the N-tosyl-aniline derivative (1.0 equiv) and lithium hydroxide (2.0 equiv).

  • Add DMF as the solvent.

  • Add ethyl bromodifluoroacetate (2.0 equiv).

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-difluoromethylated product.

Visualizing Reaction Pathways and Workflows

To better understand the chemical processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Reaction Pathway: Generation of Difluorocarbene

This diagram illustrates the generally accepted mechanism for the generation of difluorocarbene from halo-difluoroacetate precursors, which is a key intermediate in many difluoromethylation reactions.

Reaction_Pathway Reagent ClCF₂CO₂⁻ (from Sodium or tert-Butyl salt) Carbene :CF₂ (Difluorocarbene) Reagent->Carbene Decarboxylation & Dehalogenation CO2 CO₂ Reagent->CO2 Cl_ion Cl⁻ Reagent->Cl_ion

Caption: Generation of difluorocarbene from a halo-difluoroacetate precursor.

Experimental Workflow: Screening of Difluoromethylation Conditions

This diagram outlines a logical workflow for the optimization of a difluoromethylation reaction, a common task in drug development.

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization & Scale-up setup Prepare Stock Solutions - Substrate - Base - Reagent reaction High-Throughput Reaction Screening - Vary Base - Vary Solvent - Vary Temperature setup->reaction analysis LC-MS/NMR Analysis - Determine Conversion - Identify Byproducts reaction->analysis optimization Data Analysis & Optimization - Identify Optimal Conditions analysis->optimization scaleup Scale-up Reaction - Gram Scale Synthesis optimization->scaleup purification Purification & Characterization - Column Chromatography - NMR, HRMS scaleup->purification

Caption: A typical workflow for screening and optimizing difluoromethylation reactions.

Conclusion

Based on current literature and supplier information, Sodium chlorodifluoroacetate presents the most economically viable option for large-scale difluoromethylation due to its significantly lower cost, stability, and demonstrated high yields in robust protocols.[1][2] Ethyl bromodifluoroacetate offers a milder, albeit more expensive, alternative that is also commercially available and has shown good to excellent yields.[3] Difluoromethyltriflate is a highly reactive and efficient reagent suitable for rapid, small-scale synthesis where cost is less of a concern.

The economic viability of This compound remains difficult to assess due to the lack of published application data for direct difluoromethylation. While its cost is comparable to some specialized reagents, the absence of established protocols may present a significant barrier to its adoption in multi-step synthesis for drug development. Further research into its reactivity and applications would be necessary to fully evaluate its potential in this context. Researchers and process chemists are encouraged to consider the balance of cost, reaction efficiency, and scalability when selecting a difluoromethylating agent for their specific synthetic needs.

References

A Comparative Study of Tert-Butyl Esters in Organic Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic use of protecting groups is paramount. Among these, esters are frequently employed to mask the reactivity of carboxylic acids. This guide provides a detailed comparative analysis of tert-butyl esters against other commonly used ester protecting groups: methyl, ethyl, and benzyl esters. The objective is to furnish researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions for their synthetic strategies.

At a Glance: Key Properties of Common Ester Protecting Groups

Protecting GroupStructureMolecular Weight (of group)Key Characteristics
Methyl Ester -CH₃15.03Smallest ester group, generally stable but susceptible to basic hydrolysis.
Ethyl Ester -CH₂CH₃29.06Slightly more sterically hindered and stable than methyl esters.
Benzyl Ester -CH₂Ph91.13Stable to both acidic and basic conditions; cleaved by hydrogenolysis.
Tert-Butyl Ester -C(CH₃)₃57.12Highly stable to basic and nucleophilic conditions; readily cleaved by acid.[1]

Synthesis of Esters: A Comparative Overview

The choice of esterification method often depends on the substrate's sensitivity and the desired scale of the reaction. Here, we compare common methods for synthesizing methyl, ethyl, benzyl, and tert-butyl esters.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of a carboxylic acid with an excess of the corresponding alcohol.[2] While effective for simple primary and secondary alcohols, its application to tertiary alcohols like tert-butanol is often less efficient due to the propensity for elimination reactions.[3]

Comparative Yields of Fischer Esterification:

Ester TypeTypical AlcoholCatalystTypical Yield (%)Reaction TimeReference
Methyl EsterMethanolH₂SO₄90-97%1-2 hours[4]
Ethyl EsterEthanolH₂SO₄95%2 hours[4]
Benzyl EsterBenzyl Alcoholp-TsOH85-95%4-6 hours
Tert-Butyl EsterTert-ButanolH₂SO₄<65% (often lower)Variable, prone to side reactions[5]
Alternative Synthetic Routes

Given the challenges with direct Fischer esterification for tert-butyl esters, alternative methods are often preferred.

Comparison of Synthesis Methods for Tert-Butyl Esters:

MethodReagentsTypical Yield (%)Key AdvantagesReference
Isobutylene Addition Carboxylic acid, isobutylene, cat. H₂SO₄70-90%Good for acid-stable substrates.[6]
Transesterification Methyl/Ethyl ester, t-BuOH, catalyst70-89%Mild conditions, useful for sensitive substrates.
Di-tert-butyl dicarbonate Carboxylic acid, (Boc)₂O, DMAP>90%Mild, avoids strong acids.

Below is a workflow for selecting an appropriate ester synthesis method.

ester_synthesis_workflow start Start: Choose Ester Type is_tert_butyl Is the target a tert-butyl ester? start->is_tert_butyl fischer Fischer-Speier Esterification is_tert_butyl->fischer No (Methyl, Ethyl, Benzyl) alternative_methods Consider Alternative Methods: - Isobutylene Addition - Transesterification - (Boc)₂O Coupling is_tert_butyl->alternative_methods Yes end End fischer->end acid_sensitive Is the substrate acid-sensitive? alternative_methods->acid_sensitive isobutylene Isobutylene Addition acid_sensitive->isobutylene No boc2o (Boc)₂O Coupling acid_sensitive->boc2o Yes isobutylene->end boc2o->end

Caption: Decision workflow for selecting an ester synthesis method.

Cleavage of Esters (Deprotection): A Comparative Analysis

The ease and selectivity of cleavage are critical factors in the choice of an ester protecting group. Tert-butyl esters exhibit unique cleavage characteristics compared to their counterparts.

Acid-Catalyzed Hydrolysis

This is the most common method for the deprotection of tert-butyl esters. The mechanism proceeds through a stable tert-butyl cation intermediate, which is favored over the typical acyl-oxygen cleavage pathway of other esters.[5]

Comparative Stability to Acidic Conditions:

Ester TypeReagentConditionsRelative Rate of CleavageReference
Methyl Ester1 M HCl35°C1[5]
Ethyl Ester1 M HCl35°C~0.97[5]
Benzyl EsterHBr in AcOHRoom Temp.Slower than t-Bu, faster than Me/Et
Tert-Butyl Ester 0.01 M HCl60°CSignificantly Faster[5]
Tert-Butyl Ester Trifluoroacetic Acid (TFA)Room Temp.Very Fast (minutes to hours)[1]

The following diagram illustrates the acid-catalyzed cleavage pathway of a tert-butyl ester.

tert_butyl_cleavage ester Tert-Butyl Ester protonation Protonation of Carbonyl Oxygen ester->protonation H⁺ carbocation_formation Formation of Tert-Butyl Cation and Carboxylic Acid protonation->carbocation_formation isobutylene_formation Deprotonation to form Isobutylene carbocation_formation->isobutylene_formation products Carboxylic Acid + Isobutylene isobutylene_formation->products

Caption: Acid-catalyzed cleavage of a tert-butyl ester.

Base-Catalyzed Hydrolysis (Saponification)

This method is effective for methyl and ethyl esters but is generally not suitable for tert-butyl esters due to steric hindrance. Benzyl esters can be cleaved under basic conditions, though typically slower than methyl or ethyl esters.

Comparative Stability to Basic Conditions:

Ester TypeReagentConditionsRelative Rate of HydrolysisReference
Methyl EsterNaOH in H₂O/MeOHRoom Temp.Fast
Ethyl EsterNaOH in H₂O/EtOHRoom Temp.Slower than Methyl
Benzyl EsterLiOH in THF/H₂ORoom Temp.Moderate
Tert-Butyl Ester NaOH in H₂O/t-BuOHRefluxVery Slow / Resistant[7]
Hydrogenolysis

This method is specific to benzyl esters and involves the cleavage of the carbon-oxygen bond using hydrogen gas and a metal catalyst (e.g., Pd/C). This provides an orthogonal deprotection strategy when other acid- or base-labile groups are present.

Orthogonal Deprotection Strategies:

The differential stability of these ester groups allows for their selective removal in the presence of one another, a concept known as orthogonal protection.

orthogonal_deprotection molecule Molecule with Multiple Esters Tert-Butyl Ester Benzyl Ester Methyl/Ethyl Ester acid_cleavage Acidic Conditions (e.g., TFA) molecule:f1->acid_cleavage Selective Cleavage hydrogenolysis Hydrogenolysis (H₂, Pd/C) molecule:f2->hydrogenolysis Selective Cleavage saponification Basic Conditions (e.g., LiOH) molecule:f3->saponification Selective Cleavage

Caption: Orthogonal deprotection of different ester groups.

Experimental Protocols

General Procedure for Fischer Esterification of a Carboxylic Acid with Ethanol
  • To a round-bottom flask is added the carboxylic acid (1.0 equiv) and ethanol (10 equiv).

  • Concentrated sulfuric acid (0.1 equiv) is carefully added.

  • The mixture is heated to reflux and the reaction is monitored by TLC.[2]

  • Upon completion, the reaction is cooled to room temperature and the excess ethanol is removed under reduced pressure.

  • The residue is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the ethyl ester.

General Procedure for Acid-Catalyzed Cleavage of a Tert-Butyl Ester with Trifluoroacetic Acid (TFA)
  • The tert-butyl ester is dissolved in dichloromethane (DCM).

  • Trifluoroacetic acid (TFA) is added (typically 20-50% v/v).

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a non-polar solvent like toluene can aid in the complete removal of TFA.

  • The crude carboxylic acid can be purified by crystallization or chromatography.

General Procedure for Hydrogenolysis of a Benzyl Ester
  • The benzyl ester is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to yield the carboxylic acid.

Conclusion

Tert-butyl esters serve as robust protecting groups for carboxylic acids, offering excellent stability towards basic and nucleophilic reagents. Their facile cleavage under acidic conditions provides a valuable orthogonal strategy in complex multi-step syntheses, particularly in peptide chemistry. In contrast, methyl and ethyl esters are more susceptible to basic hydrolysis, while benzyl esters offer the unique advantage of cleavage by hydrogenolysis. The choice of an appropriate ester protecting group is a critical strategic decision in organic synthesis, and a thorough understanding of their comparative properties, as outlined in this guide, is essential for the successful execution of synthetic routes.

References

Safety Operating Guide

Navigating the Disposal of tert-Butyl Chlorodifluoroacetate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety Considerations

Based on data for structurally similar compounds, tert-Butyl chlorodifluoroacetate should be handled as a flammable and irritating substance.[1][2] Immediate safety precautions include working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. For this compound, the following PPE is recommended:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body A flame-retardant lab coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a respirator if ventilation is inadequate.

Spill and Leak Procedures

In the event of a spill, evacuate the area and remove all ignition sources.[2] Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like paper towels to clean up the initial spill. Collect the absorbed material into a designated, labeled hazardous waste container.

Disposal Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a step-by-step guide for the disposal process.

DisposalWorkflow General Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal A 1. Conduct Risk Assessment B 2. Wear Appropriate PPE A->B C 3. Work in a Ventilated Area (Fume Hood) B->C D 4. Segregate Waste C->D Begin Disposal E 5. Use Designated Hazardous Waste Container D->E F 6. Label Container Clearly E->F G 7. Store in a Safe, Designated Area F->G H 8. Arrange for Professional Disposal G->H Handover I 9. Complete Waste Manifest H->I

A flowchart illustrating the general step-by-step procedure for the safe disposal of this compound.

Step-by-Step Disposal Guidance

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.

  • Containerization: Collect waste in a designated, leak-proof, and properly sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Irritant"), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Chemical waste should be disposed of in accordance with local, state, and federal regulations.[3] Incineration in a permitted hazardous waste incinerator is a common disposal method for flammable organic compounds.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling tert-Butyl chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and procedures for the handling and disposal of tert-Butyl chlorodifluoroacetate (CAS RN: 167308-43-2).

This document is intended for researchers, scientists, and professionals in drug development who handle this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.

Hazard Identification and Immediate Precautions

While a comprehensive toxicological profile for this compound is not fully established, it should be handled with extreme care due to its chemical structure. As a halogenated ester, it is prudent to assume it is harmful if inhaled, swallowed, or comes into contact with skin, and that it may cause irritation to the eyes and respiratory system. The presence of fluorine and chlorine atoms suggests that thermal decomposition could release hazardous gases such as hydrogen chloride and hydrogen fluoride.

Emergency Overview:

  • Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.

  • Toxicity: Handle as a toxic substance. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Reactivity: May be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure the safety of personnel. The following table summarizes the required equipment for handling this compound.

PPE CategoryRequired Equipment
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch) are required. Use equipment approved under NIOSH (US) or EN 166 (EU) standards.[1]
Skin and Body Protection A chemical-resistant lab coat or apron is necessary. For tasks with a higher risk of splashing, chemical-resistant coveralls should be worn.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.[1]
Respiratory Protection All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential to minimize exposure and prevent accidents.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Conduct all transfers and manipulations of this compound within the chemical fume hood.

    • Use non-sparking tools and equipment to prevent ignition.[1][2]

    • Avoid direct contact with the substance. Use appropriate laboratory equipment for all transfers.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal. Ventilate the area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 167308-43-2
Molecular Formula C₆H₉ClF₂O₂
Molecular Weight 186.58 g/mol
Boiling Point 65-70 °C at 10 mmHg
Purity (Typical) 95%

Data sourced from Apollo Scientific.

Below is a diagram illustrating the standard workflow for handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood prep_emergency_equipment Check Emergency Equipment prep_fume_hood->prep_emergency_equipment prep_ppe Assemble PPE prep_emergency_equipment->prep_ppe handling_don_ppe Don PPE prep_ppe->handling_don_ppe handling_in_hood Work in Fume Hood handling_don_ppe->handling_in_hood handling_transfer Use Proper Equipment handling_in_hood->handling_transfer handling_close_containers Keep Containers Closed handling_transfer->handling_close_containers post_decontaminate Decontaminate Equipment handling_close_containers->post_decontaminate post_dispose_ppe Dispose of Contaminated PPE post_decontaminate->post_dispose_ppe post_wash_hands Wash Hands post_dispose_ppe->post_wash_hands disposal_collect Collect Hazardous Waste post_dispose_ppe->disposal_collect disposal_store Store Waste Properly disposal_collect->disposal_store disposal_dispose Dispose via EHS disposal_store->disposal_dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.